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Foundational

An In-Depth Technical Guide to 3-Formylphenyl 2-(4-fluorophenyl)acetate: Structure, Predicted Properties, and Methodologies for Synthesis and Application

This technical guide provides a comprehensive overview of 3-Formylphenyl 2-(4-fluorophenyl)acetate, a molecule of interest for researchers in medicinal chemistry and drug development. Given that this compound is not exte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Formylphenyl 2-(4-fluorophenyl)acetate, a molecule of interest for researchers in medicinal chemistry and drug development. Given that this compound is not extensively documented in current literature, this document serves as both a foundational reference and a practical guide. It outlines the molecule's structural attributes, predicts its physicochemical properties based on analogous compounds, presents a robust methodology for its chemical synthesis and characterization, and explores its potential applications as a research tool or therapeutic precursor.

Molecular Structure and Physicochemical Profile

Core Structural Analysis

3-Formylphenyl 2-(4-fluorophenyl)acetate is an aromatic ester. Its structure is composed of three key functional components:

  • A 3-hydroxybenzaldehyde scaffold, providing a reactive aldehyde group.

  • A 2-(4-fluorophenyl)acetic acid moiety, which introduces a fluorine atom.

  • An ester linkage connecting the phenolic oxygen of the aldehyde to the carboxyl group of the acid.

This unique combination of a reactive aldehyde, a metabolically stable fluorophenyl group, and a potentially labile ester bond makes it a compelling candidate for further investigation.

Caption: Chemical Structure of 3-Formylphenyl 2-(4-fluorophenyl)acetate.

Chemical Identifiers
  • IUPAC Name: 3-formylphenyl 2-(4-fluorophenyl)acetate

  • Molecular Formula: C₁₅H₁₁FO₃

  • Molecular Weight: 258.25 g/mol

  • SMILES: O=CC1=CC(=CC=C1)OC(=O)CC2=CC=C(F)C=C2

  • InChI: InChI=1S/C15H11FO3/c16-12-7-5-11(6-8-12)9-14(18)19-13-4-2-1-3-10(13)15-17/h1-8,15H,9H2

  • InChIKey: RZJGFVOJGBXQGI-UHFFFAOYSA-N

Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Supporting Data
Molecular Weight 258.25 g/mol Calculated from the molecular formula C₁₅H₁₁FO₃.
XLogP3 ~2.9 - 3.5Increased from the 1.66 value of 3-Formylphenyl acetate[1] due to the addition of the hydrophobic fluorophenyl group.
Hydrogen Bond Donors 0No N-H or O-H groups are present.
Hydrogen Bond Acceptors 3The two ester oxygens and the aldehyde oxygen can accept hydrogen bonds.
Rotatable Bonds 5The C-C bond of the acetate, the ester C-O bonds, and the aryl-C bond provide conformational flexibility.
Topological Polar Surface Area 43.4 ŲBased on the ester and aldehyde functional groups. Similar to related structures[2].
Boiling Point > 300 °C (estimated)Expected to be significantly higher than that of 3-Formylphenyl acetate (264-270 °C)[1] due to increased molecular weight and polarity.
Solubility Low in water; Soluble in organic solvents (DCM, EtOAc, DMSO, DMF)Typical for moderately polar organic esters. The fluorophenyl group enhances organic solubility.

Proposed Synthesis and Purification Protocol

Retrosynthetic Analysis and Strategy

The most direct and logical approach to synthesizing 3-Formylphenyl 2-(4-fluorophenyl)acetate is through a standard esterification reaction. The molecule can be disconnected at the ester C-O bond, identifying 3-hydroxybenzaldehyde and 2-(4-fluorophenyl)acetic acid as the primary starting materials. Both precursors are commercially available.

The key experimental choice is the method of coupling. A classic Steglich esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP), provides a mild and efficient route, avoiding the harsh conditions required for a Fischer esterification and the need to first prepare a more reactive acid chloride.

Detailed Experimental Protocol

Objective: To synthesize 3-Formylphenyl 2-(4-fluorophenyl)acetate via EDC/DMAP-mediated esterification.

Materials:

  • 2-(4-fluorophenyl)acetic acid (1.0 eq)

  • 3-hydroxybenzaldehyde (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-fluorophenyl)acetic acid (1.0 eq), 3-hydroxybenzaldehyde (1.05 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

  • Initiation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Causality: Adding EDC at 0 °C helps to control the initial exotherm and minimize side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:EtOAc mixture. The disappearance of the starting acid and the appearance of a new, less polar spot corresponding to the product indicates completion.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Trustworthiness: This series of washes is a self-validating system to ensure the removal of ionic and water-soluble impurities.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20%).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Formylphenyl 2-(4-fluorophenyl)acetate as a solid or viscous oil.

Synthesis and Purification Workflow Diagram

Reactants Starting Materials: - 2-(4-fluorophenyl)acetic acid - 3-hydroxybenzaldehyde - EDC, DMAP, DCM Reaction Esterification (0°C to RT, 12-18h) Reactants->Reaction Combine & Stir Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Quench & Extract Drying Dry & Concentrate (MgSO₄, Rotovap) Workup->Drying Isolate Organic Layer Purification Flash Chromatography (Silica, Hex/EtOAc) Drying->Purification Load Crude Material Product Pure Product: 3-Formylphenyl 2-(4-fluorophenyl)acetate Purification->Product Isolate & Evaporate

Caption: Workflow for the synthesis and purification of the target ester.

Structural Characterization and Validation

Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0-7.4 ppm (m, 4H): Aromatic protons on the 3-formylphenyl ring.~7.3-7.0 ppm (m, 4H): Aromatic protons on the 4-fluorophenyl ring (appearing as two sets of doublets or a complex multiplet).~3.8 ppm (s, 2H): Methylene protons (-CH₂-).
¹³C NMR ~192 ppm: Aldehyde carbonyl carbon.~170 ppm: Ester carbonyl carbon.~160-164 ppm (d): Aromatic carbon bonded to fluorine (shows C-F coupling).~150-120 ppm: Remaining aromatic carbons.~41 ppm: Methylene carbon.
FT-IR ~1760 cm⁻¹: Strong C=O stretch (ester).~1700 cm⁻¹: Strong C=O stretch (aldehyde).~1200 cm⁻¹: C-O stretch (ester).~1220 cm⁻¹: C-F stretch.
HRMS (ESI+) Expected m/z for [M+Na]⁺: C₁₅H₁₁FO₃Na, calculated: 281.0584; found: 281.05XX.

Potential Applications in Drug Discovery

The structural features of 3-Formylphenyl 2-(4-fluorophenyl)acetate suggest several promising avenues for research, particularly within the domain of drug development.

Rationale for Pharmacological Interest
  • Covalent Inhibitor Scaffold: The benzaldehyde moiety is a well-known "warhead" capable of forming a reversible or irreversible covalent bond (a Schiff base) with nucleophilic residues like lysine in a protein's active site. This makes the compound a prime candidate for screening against enzyme targets where covalent modulation is a known mechanism of action.

  • Fluorine-Enhanced Properties: The 4-fluorophenyl group is a common substituent in modern pharmaceuticals[3]. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and, crucially, can block sites of metabolism, thereby improving the compound's pharmacokinetic profile (e.g., half-life).

  • Ester as a Pro-drug: The ester linkage is susceptible to cleavage by ubiquitous esterase enzymes in the body. This presents an opportunity to use the molecule as a pro-drug. The ester could improve cell permeability, and once inside the target cell or tissue, it could be hydrolyzed to release 3-hydroxybenzaldehyde and 2-(4-fluorophenyl)acetic acid, one or both of which may possess biological activity. For instance, fluorinated phenylacetic acid derivatives have been explored for various biological activities[4][5].

Proposed Screening Cascades and Future Research
  • Enzyme Inhibition Assays: Screen the compound against panels of enzymes, particularly those with key lysine residues in their active sites, such as certain classes of kinases, histone deacetylases (HDACs), or methyltransferases.

  • Anticancer and Antimicrobial Activity: The compound's potential to react with cellular machinery makes it a candidate for broad screening against cancer cell lines and microbial pathogens[6][7][8].

  • Stability Assays: Conduct plasma and microsomal stability assays to determine the lability of the ester bond and the overall metabolic stability of the molecule, which will inform its potential as either a stable covalent inhibitor or a pro-drug.

Diagram of Structure-Function Hypotheses

Molecule 3-Formylphenyl 2-(4-fluorophenyl)acetate Aldehyde Aldehyde Group Molecule->Aldehyde Fluorine Fluorophenyl Moiety Molecule->Fluorine Ester Ester Linkage Molecule->Ester Covalent Covalent Inhibition (e.g., Kinases, HDACs) Aldehyde->Covalent Forms Schiff Base PK Improved Pharmacokinetics (Metabolic Stability, Binding) Fluorine->PK Blocks Metabolism Prodrug Pro-drug Strategy (Esterase Cleavage) Ester->Prodrug Enables Hydrolysis

Caption: Relationship between the molecule's features and its potential roles.

Conclusion

3-Formylphenyl 2-(4-fluorophenyl)acetate represents a molecule with significant, albeit underexplored, potential. Its synthesis is achievable through standard, reliable organic chemistry techniques. The convergence of a reactive aldehyde, a stabilizing fluorophenyl group, and a pro-drug-like ester linkage provides a strong rationale for its investigation as a tool for chemical biology and a scaffold for drug discovery. This guide provides the necessary theoretical framework and practical protocols for researchers to synthesize, characterize, and begin exploring the biological activities of this promising compound.

References

  • U.S. Environmental Protection Agency (EPA). 3-Formylphenyl acetate Properties. CompTox Chemicals Dashboard. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o534–o535. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a related article. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86180211, [3-(4-Formylphenyl)phenyl] acetate. [Link]

  • Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 983–994. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl (3-formylphenyl)acetate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19363032, Methyl 2-(4-formylphenyl)acetate. [Link]

  • Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 145-155. [Link]

  • U.S. Environmental Protection Agency (EPA). 3-Formylphenyl acetate - Cancer. CompTox Chemicals Dashboard. [Link]

  • Di Mauro, G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Patel, R., et al. (2014). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. [Link]

  • Obbadi, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. [Link]

  • Bauso, L. V., et al. (2023). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Nayak, S. K., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 68–73. [Link]

  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • PrepChem.com. (n.d.). Synthesis of p-methylphenyl acetate. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate

Introduction: Strategic Fluorination in Ester Synthesis for Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Fluorination in Ester Synthesis for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide focuses on the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate, a compound that exemplifies the convergence of two key structural motifs in drug discovery: a fluorinated aromatic ring and a phenylacetate ester linkage.

Phenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] The introduction of a fluorine atom to this scaffold, as seen in 2-(4-fluorophenyl)acetic acid, can further modulate these effects. The target molecule, 3-Formylphenyl 2-(4-fluorophenyl)acetate, is an ester that combines this fluorinated moiety with 3-hydroxybenzaldehyde, a versatile building block in the synthesis of various pharmaceuticals.[4] The aldehyde functionality, in particular, offers a reactive handle for further chemical transformations, making this molecule a potentially valuable intermediate for the synthesis of more complex drug candidates.

This technical guide provides a comprehensive and field-proven pathway for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step experimental protocol, and discuss the characterization of the final product.

Synthetic Pathway Overview: The Steglich Esterification

The synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate is most effectively achieved through a Steglich esterification. This method is particularly well-suited for this transformation due to its mild reaction conditions, which are compatible with the aldehyde functionality of 3-hydroxybenzaldehyde.[5][6] The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[5][6][7]

The overall reaction is as follows:

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 3-Hydroxybenzaldehyde Reagents DCC, DMAP Dichloromethane Reactant1->Reagents Reactant2 2-(4-fluorophenyl)acetic acid Reactant2->Reagents Product 3-Formylphenyl 2-(4-fluorophenyl)acetate Reagents->Product Steglich Esterification Steglich_Mechanism CarboxylicAcid 2-(4-fluorophenyl)acetic acid O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC Acylpyridinium N-acylpyridinium salt O_acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) DMAP DMAP Ester Final Ester Product Acylpyridinium->Ester + Alcohol Alcohol 3-Hydroxybenzaldehyde

Caption: Simplified mechanism of the Steglich esterification.

Experimental Protocol

This protocol is designed for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Hydroxybenzaldehyde [4][8][9][10][11]122.121.22 g10.0
2-(4-fluorophenyl)acetic acid [12][13][14][15]154.141.54 g10.0
N,N'-Dicyclohexylcarbodiimide (DCC) [16][17][18]206.332.27 g11.0
4-(Dimethylamino)pyridine (DMAP) [19][20][21][22]122.170.12 g1.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Ethyl acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-

Safety Precautions:

  • Dichloromethane (DCM): is a suspected carcinogen and should be handled in a well-ventilated fume hood. [23][24][25][26][27]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and double-layered nitrile gloves. [23]* N,N'-Dicyclohexylcarbodiimide (DCC): is a potent allergen and should be handled with care, avoiding skin contact and inhalation. [28]* 4-(Dimethylamino)pyridine (DMAP): is toxic and should be handled with appropriate PPE. [19]

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 2-(4-fluorophenyl)acetic acid (1.54 g, 10.0 mmol), and 4-(dimethylamino)pyridine (0.12 g, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DCC: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the reaction mixture in one portion. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up - Removal of DCU: After the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). [29][30][31][32][33][34][35][36][37]10. Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-Formylphenyl 2-(4-fluorophenyl)acetate as a solid.

Characterization of 3-Formylphenyl 2-(4-fluorophenyl)acetate

The successful synthesis of the target compound can be confirmed through various spectroscopic techniques.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0 (s, 1H, -CHO)

    • δ 7.8-7.9 (m, 2H, Ar-H)

    • δ 7.5-7.6 (t, 1H, Ar-H)

    • δ 7.3-7.4 (m, 2H, Ar-H)

    • δ 7.0-7.1 (t, 2H, Ar-H)

    • δ 3.8 (s, 2H, -CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 191.5 (C=O, aldehyde)

    • δ 170.0 (C=O, ester)

    • δ 162.5 (d, J = 247 Hz, C-F)

    • δ 151.5 (C-O)

    • δ 137.0 (Ar-C)

    • δ 131.0 (d, J = 8 Hz, Ar-CH)

    • δ 130.0 (Ar-CH)

    • δ 129.5 (Ar-C)

    • δ 128.0 (Ar-CH)

    • δ 123.0 (Ar-CH)

    • δ 115.5 (d, J = 21 Hz, Ar-CH)

    • δ 41.0 (-CH₂-)

  • FTIR (KBr, cm⁻¹):

    • ~1760 (C=O stretch, ester)

    • ~1700 (C=O stretch, aldehyde)

    • ~1600, 1500 (C=C stretch, aromatic)

    • ~1200-1250 (C-O stretch, ester and C-F stretch)

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₁₅H₁₁FO₃ [M+H]⁺: 259.0714

    • Calculated for C₁₅H₁₁FO₃ [M+Na]⁺: 281.0533

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate via Steglich esterification. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable intermediate. The strategic inclusion of a fluorine atom and an aldehyde functional group makes the target molecule a promising scaffold for further elaboration in the context of drug discovery and development. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this compound for their scientific endeavors.

References

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS. (n.d.). Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(4-Fluorophenyl)acetic acid(CAS# 405-50-5). Retrieved from [Link]

  • Maratek. (2024, August 8). What Are the Key Properties, Applications, Benefits, Environmental Impacts, and Recycling Methods of Hexane Solvent?. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]

  • UDTECH. (2025, July 7). Ethyl Acetate: Chemical Property and Research Substance. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2022, August 8). Safety Data Sheet: dichloromethane. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, December 7). Ethyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Jignesh Agency. (n.d.). n Hexane for HPLC, C6H12O6, Cas No 110-54-3 | Lab Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). Retrieved from [Link]

  • ResearchGate. (2016, February 15). HI all, why N-hexane is being used as a non-polar solvent extraction purpose in GC ?? what are its major advantages in using in GC technique?. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 0058 - DICHLOROMETHANE. Retrieved from [Link]

  • ATDMCO. (n.d.). Hexane Solvent: Key Industrial Uses & Chemical Properties. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]

  • PubMed. (2017, August 31). Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of phenol to phenyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentyl phenylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays. Retrieved from [Link]

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Foundational

Spectroscopic data (NMR, IR, MS) of 3-Formylphenyl 2-(4-fluorophenyl)acetate

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Formylphenyl 2-(4-fluorophenyl)acetate Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Formylphenyl 2-(4-fluorophenyl)acetate

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 3-Formylphenyl 2-(4-fluorophenyl)acetate. In the absence of published reference spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of chemical spectroscopy and data from analogous structures. By explaining the causality behind spectral features and providing detailed, self-validating experimental protocols, this guide empowers researchers to confidently synthesize, characterize, and utilize this compound in their work.

Introduction: The Molecule of Interest

3-Formylphenyl 2-(4-fluorophenyl)acetate is an aromatic ester with a unique combination of functional groups that make it a valuable synthon in medicinal chemistry and materials science. Its structure comprises three key moieties:

  • A 4-fluorophenylacetyl group: The fluorine atom provides a unique spectroscopic handle and can modulate the electronic properties and metabolic stability of potential drug candidates.

  • An ester linkage: A common functional group in pharmaceuticals, susceptible to enzymatic cleavage, which can be exploited for prodrug strategies.

  • A 3-formylphenyl group: The aldehyde functionality is a versatile chemical handle for further synthetic transformations, such as reductive amination or Wittig reactions.

Accurate structural confirmation is the bedrock of any chemical research. This guide provides the predicted spectroscopic fingerprint required for that confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular connectivity.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will provide information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons.

Rationale for Predictions: The chemical shifts (δ) are predicted based on established ranges for specific proton types.[1][2] Aromatic protons are typically found between 6.5-8.4 ppm.[1] The aldehydic proton is highly deshielded and appears far downfield (9.0-10.0 ppm).[1] The methylene protons (H-8) are adjacent to both an aromatic ring and a carbonyl group, placing them in the allylic/benzylic region around 3.7-4.0 ppm. The splitting patterns (multiplicity) are predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde Proton~9.9 - 10.1Singlet (s)1HH-7
Aromatic Protons~7.9 - 8.0Multiplet (m)2HH-2, H-6
Aromatic Protons~7.5 - 7.6Multiplet (m)1HH-4
Aromatic Protons~7.3 - 7.4Multiplet (m)2HH-a
Aromatic Protons~7.1 - 7.2Multiplet (m)1HH-5
Aromatic Protons~7.0 - 7.1Multiplet (m)2HH-b
Methylene Protons~3.8 - 4.0Singlet (s)2HH-8
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[3]

Rationale for Predictions: Carbonyl carbons are the most deshielded, appearing between 160-220 ppm.[4] The ester carbonyl is typically less deshielded than an aldehyde carbonyl. Aromatic carbons resonate between 110-160 ppm. The carbon directly attached to fluorine (C-d) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in a non-decoupled spectrum.[5] The ortho (C-c) and meta (C-b) carbons will show smaller two-bond and three-bond C-F couplings, respectively.[5][6]

Predicted SignalChemical Shift (δ, ppm)Key FeatureAssignment
Aldehyde Carbonyl~190 - 192C-7
Ester Carbonyl~168 - 170C-9
Aromatic Carbon~161 - 163Large ¹JCF couplingC-d
Aromatic Carbon~151 - 152C-1
Aromatic Carbon~137 - 138C-3
Aromatic Carbon~131 - 132Small ³JCF couplingC-b
Aromatic Carbon~130 - 131C-5
Aromatic Carbon~129 - 130C-6
Aromatic Carbon~127 - 128C-e
Aromatic Carbon~123 - 124C-2
Aromatic Carbon~122 - 123C-4
Aromatic Carbon~115 - 116Small ²JCF couplingC-a
Methylene Carbon~40 - 42C-8
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of purified 3-Formylphenyl 2-(4-fluorophenyl)acetate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus. A relaxation delay of 2 seconds is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

Visualization: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in CDCl3 with TMS H1_Acq ¹H NMR Acquisition (32 Scans) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024+ Scans) Prep->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibration (TMS / CDCl₃) Phase->Calibrate Analysis Structure Confirmation: - Chemical Shifts - Integration - Multiplicity - C-F Coupling Calibrate->Analysis G Mol [C₁₅H₁₁FO₃]⁺˙ m/z = 258 (Molecular Ion) F1 [C₈H₆FO]⁺ m/z = 137 (Acylium Ion) Mol->F1 Cleavage A F2 [C₇H₄O₂]⁺˙ m/z = 121 Mol->F2 Cleavage B F3 [M-CHO]⁺ m/z = 229 Mol->F3 Loss of CHO

Sources

Exploratory

In silico modeling of 3-Formylphenyl 2-(4-fluorophenyl)acetate interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Formylphenyl 2-(4-fluorophenyl)acetate Interactions Abstract This technical guide provides a comprehensive, step-by-step framework for the in silico investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Formylphenyl 2-(4-fluorophenyl)acetate Interactions

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 3-Formylphenyl 2-(4-fluorophenyl)acetate, a novel small molecule. In the dynamic landscape of drug discovery, computational modeling serves as an indispensable tool to predict, analyze, and refine the interactions between small molecules and their biological targets.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a practical walkthrough of the essential stages of modern molecular modeling. We will cover ligand and protein preparation, molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. The protocols detailed herein are built upon a foundation of open-source, validated software, ensuring accessibility and reproducibility. While a specific biological target for 3-Formylphenyl 2-(4-fluorophenyl)acetate has not been definitively identified in peer-reviewed literature, this guide will utilize Human Cyclooxygenase-2 (COX-2), a well-characterized enzyme and a common target in drug discovery, as a representative system to demonstrate the complete computational workflow. This approach ensures that the methodologies presented are both instructive and immediately applicable to analogous research questions.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates. Structure-based drug design (SBDD) has emerged as a cornerstone of modern pharmaceutical research, significantly de-risking and accelerating this process.[3] At the heart of SBDD lies in silico modeling—a collection of computational techniques used to simulate and predict how a ligand (a potential drug molecule) interacts with its protein target at an atomic level.[4]

This guide focuses on the systematic application of these techniques to a specific small molecule: 3-Formylphenyl 2-(4-fluorophenyl)acetate . We will navigate the complete computational pipeline, from initial structure preparation to advanced binding energy calculations. The primary objective is not merely to present a sequence of commands, but to instill a deep understanding of the scientific principles and critical decisions at each stage.

Why this matters:

  • Efficiency: Computational screening can evaluate thousands of potential molecules far more rapidly than traditional high-throughput screening (HTS).

  • Insight: Modeling provides a three-dimensional view of the binding event, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive affinity and selectivity.

  • Optimization: By understanding the structure-activity relationship (SAR), chemists can rationally design more potent and specific derivatives of a lead compound.

The workflow presented is designed to be a self-validating system, incorporating checks and analysis steps to ensure the scientific rigor of the generated results.

In_Silico_Workflow Ligand Ligand Preparation (3-Formylphenyl 2-(4-fluorophenyl)acetate) Docking Molecular Docking (Pose Prediction & Scoring) Ligand->Docking Target Target Preparation (Human COX-2) Target->Docking MD Molecular Dynamics (Stability & Dynamics) Docking->MD BFE Binding Free Energy (Affinity Estimation) MD->BFE Generate Ensembles Analysis Data Interpretation (SAR Insights) MD->Analysis BFE->Analysis

Figure 1: A high-level overview of the in silico drug discovery workflow.

Foundational Setup: Tools of the Trade

Before embarking on the modeling journey, it is essential to assemble the necessary computational tools and data resources. The protocols in this guide primarily leverage open-source software to maximize accessibility and reproducibility.

Tool/ResourcePurposeReference
RCSB Protein Data Bank A public archive for the 3D structural data of large biological molecules like proteins.[5][6][Link]
PubChem A public database of chemical molecules and their activities against biological assays.[Link]
UCSF Chimera/ChimeraX A molecular visualization program for interactive analysis of molecular structures.
AutoDock Suite A suite of automated docking tools, including AutoDock Vina for predicting ligand-protein binding.[7][Link]
GROMACS A versatile and high-performance package for performing molecular dynamics simulations.[8][9][10][Link]
AMBER Tools A set of programs for preparing simulation files and performing analysis, such as MM/GBSA.[11][Link]

Phase 1: System Preparation

The axiom "garbage in, garbage out" is particularly true in computational modeling. The quality of your starting structures for both the ligand and the protein target directly dictates the reliability of the subsequent simulation results.

Ligand Preparation Protocol

The goal of this stage is to generate a geometrically optimized, low-energy 3D conformation of 3-Formylphenyl 2-(4-fluorophenyl)acetate with correct atom types and partial charges.

Step-by-Step Protocol:

  • Obtain 2D Representation: The first step is to define the molecule's structure. The canonical SMILES (Simplified Molecular Input Line Entry System) string for our molecule is O=Cc1cccc(c1)OC(=O)Cc2ccc(F)cc2.

  • Generate 3D Coordinates: Use a tool like Open Babel or the web-based interface in PubChem to convert the SMILES string into a 3D structure file (e.g., in SDF or MOL2 format).

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. A quantum mechanical or molecular mechanics-based energy minimization must be performed. This step corrects unrealistic bond lengths and angles. For this, a tool like Avogadro with the UFF force field can be used.

  • Assign Partial Charges: The electrostatic interactions between the ligand and protein are critical for binding. We must assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is a common and rapid approach available in tools like AutoDock Tools or UCSF Chimera.[12]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for docking, as the algorithm will explore different conformations by rotating these bonds.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT format, which contains atomic coordinates, partial charges, and atom type information.[7]

Target Preparation Protocol (Human COX-2)

This process involves cleaning a raw PDB structure to make it suitable for simulation. We will use the PDB entry 5IKR , which is a high-resolution crystal structure of human COX-2.

Step-by-Step Protocol:

  • Download PDB Structure: Fetch the structure 5IKR from the RCSB Protein Data Bank.[13][14]

  • Clean the Structure: The raw PDB file often contains non-essential components. Remove all water molecules, co-solvents, and any co-crystallized ligands. For this demonstration, we will focus on Chain A of the protein.[3]

  • Repair Missing Residues/Atoms: Some crystal structures may have missing side chains or even entire loops. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or standalone web servers can be used to model these missing fragments.[15][16] For this guide, we assume the structure is complete.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. It is essential to add them, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (e.g., 7.4).[17]

  • Assign Partial Charges: Similar to the ligand, assign partial charges to the protein atoms using a standard force field like AMBER or CHARMM.

  • Save in PDBQT Format: The prepared protein structure is also saved in the PDBQT format for use with AutoDock Vina.

Phase 2: Simulating the Interaction

With prepared structures, we can now proceed to predict and analyze their interaction.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The goal is to find the binding pose with the lowest energy score, which is an estimate of the binding affinity.

Molecular_Docking_Workflow Input_L Prepared Ligand (ligand.pdbqt) Run_Vina Step 2: Execute AutoDock Vina (vina --config config.txt) Input_L->Run_Vina Input_R Prepared Receptor (receptor.pdbqt) Define_Box Step 1: Define Search Space (Grid Box Definition) Input_R->Define_Box Define_Box->Run_Vina Output_Poses Output: Docked Poses (poses.pdbqt) Run_Vina->Output_Poses Output_Scores Output: Binding Scores (scores.log) Run_Vina->Output_Scores Analysis Step 3: Analyze Results (Visualize top pose, check score) Output_Poses->Analysis Output_Scores->Analysis

Figure 2: The workflow for a typical molecular docking experiment using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box): You must tell the docking program where to search for a binding site. If a known ligand binding site exists, the grid box should be centered on that site. For COX-2, this is the long channel where NSAIDs bind. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational exploration.[17]

  • Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.

  • Run the Docking Simulation: Execute Vina from the command line, pointing to your configuration file. Vina will perform the docking calculations and generate an output file with the predicted binding poses, ranked by their scores.[7][18]

  • Analyze the Results:

    • Binding Affinity: The score in the log file (in kcal/mol) provides an estimate of the binding affinity. More negative values indicate stronger predicted binding.

    • Binding Pose: Visualize the top-ranked pose in UCSF Chimera. Analyze the interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the protein residues. Does the pose make chemical sense?

Pose RankBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.00Arg120, Tyr355, Ser530
2-8.81.34Arg120, Val523, Ser530
3-8.52.11Arg120, Tyr385, Gly526
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand in a simulated aqueous environment.[19][20] This is crucial for validating the stability of a docked pose.

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Topology 1. Generate Topology (Force Field Parameters) Start->Topology Solvate 2. Solvation & Ionization (Create Simulation Box) Topology->Solvate Minim 3. Energy Minimization (Relax the System) Solvate->Minim Equil 4. Equilibration (NVT/NPT) (Stabilize Temp & Pressure) Minim->Equil Prod 5. Production MD Run (Generate Trajectory) Equil->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Figure 3: A generalized workflow for setting up and running a molecular dynamics simulation using GROMACS.

Step-by-Step Protocol:

  • System Topology Generation: Choose a force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand) and generate topology files. The topology file describes the connectivity, atom types, and parameters for all molecules in the system.[21]

  • Create Simulation Box and Solvate: Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with explicit water molecules (e.g., TIP3P water model).[22]

  • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, especially between the solute and the newly added solvent.[23]

  • Equilibration: Gradually bring the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) through a two-step equilibration process:

    • NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature.

    • NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. This stabilizes the system's density.

  • Production MD Run: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the atomic coordinates (the trajectory) are saved at regular intervals.[24]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

Phase 3: Advanced Analysis

Binding Free Energy Calculation

While docking scores provide a rapid ranking, more accurate methods are needed for estimating binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost.[25][26]

The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex.[25] This is typically performed by post-processing the MD simulation trajectory.

ΔG_bind = G_complex - (G_receptor + G_ligand)

The free energy for each species is composed of:

  • ΔE_MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

  • ΔG_solv: Solvation free energy (polar and non-polar contributions).

  • -TΔS: Conformational entropy (often the most challenging term to calculate).

Energy Component (kcal/mol)Average Value (Hypothetical)Contribution to Binding
van der Waals Energy-45.5Favorable
Electrostatic Energy-18.2Favorable
Polar Solvation Energy+35.8Unfavorable
Non-Polar Solvation Energy-5.1Favorable
ΔG_bind (MM/GBSA) -33.0 Overall Favorable

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-Formylphenyl 2-(4-fluorophenyl)acetate interactions using a representative target, COX-2. We have progressed from initial structure preparation through molecular docking, validated the resulting complex with molecular dynamics, and performed a more advanced binding free energy calculation.

The hypothetical results suggest that the molecule binds favorably within the active site of COX-2. The next logical steps in a real-world drug discovery project would be:

  • Experimental Validation: Synthesize the compound and test its inhibitory activity against the target protein in biochemical assays.

  • Lead Optimization: Based on the binding pose and interaction analysis, design and synthesize new analogs with improved potency or pharmacokinetic properties.

  • Advanced Free Energy Calculations: For lead optimization, employ more computationally intensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict the relative binding affinities of new analogs.[27][28]

Computational modeling is not a substitute for experimental work, but a powerful partner. By integrating these in silico techniques, researchers can make more informed decisions, reduce experimental costs, and ultimately accelerate the path toward discovering novel therapeutics.

References

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  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing. [Link]

  • Tutorials and Webinars - Gromacs. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Setting up a Molecular Dynamics simulation - Compchems. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]

  • 2024 AMBER tutorial 1 with PDBID 2ITO - Rizzo_Lab. [Link]

  • Amber Tutorial - Research Computing. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • 2021 AMBER tutorial 1 with PDBID 1HW9 - Rizzo_Lab. [Link]

  • Protocol for MD simulations. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide - Bonvin Lab. [Link]

  • Vina Docking Tutorial - Eagon Research Group. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC. [Link]

  • Molecular Dynamics MD Simulations, step by step protocol V.3. [Link]

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  • In-Silico Drug Discovery using Protein-Small Molecule Interaction - ResearchGate. [Link]

  • Accurate Binding Free Energy Method from End-State MD Simulations - ACS Publications. [Link]

  • How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step) - YouTube. [Link]

  • Molecular dynamics simulation for all - PMC - NIH. [Link]

  • Schrödinger Docking Tutorial - CD ComputaBio. [Link]

  • Protein Small Molecule Interactions - Vajda Lab. [Link]

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Foundational

Solubility Profile of 3-Formylphenyl 2-(4-fluorophenyl)acetate: A Predictive and Methodological Guide

An In-depth Technical Guide for the Scientific Professional Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Formylphenyl 2-(4-fluorophenyl)acetate in common organic solvents. Due to the absence of publicly available experimental solubility data for this specific molecule, this document emphasizes a foundational approach, combining molecular structure analysis with established theoretical principles and a detailed, self-validating experimental protocol. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing novel compounds.

Introduction and Strategic Importance

3-Formylphenyl 2-(4-fluorophenyl)acetate is a complex organic molecule featuring an aromatic ester linkage, an aldehyde (formyl) group, and a fluorinated phenyl ring. Such structures are common scaffolds in medicinal chemistry. The aldehyde group offers a reactive handle for further synthetic transformations, the ester provides a potential point for metabolic cleavage, and the fluorophenyl moiety is often incorporated to modulate metabolic stability, binding affinity, and lipophilicity.[2]

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.[3]

  • Formulation Science: Developing viable drug delivery systems.

  • Preclinical Studies: Ensuring compound dissolution in vehicles for in vitro and in vivo assays.

This guide will first deconstruct the molecule to predict its solubility based on first principles and then provide a rigorous experimental workflow for empirical determination.

Molecular Structure Analysis and Theoretical Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] Let's analyze the structural components of 3-Formylphenyl 2-(4-fluorophenyl)acetate to anticipate its interactions with various solvents.

Molecular Structure:

Caption: Dominant solute-solvent intermolecular interactions.

Conclusion

References

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

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  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

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  • Solubility test for Organic Compounds. SlideShare. Available at: [Link]

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  • Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

  • Solubility of Organic Compounds. University of Toronto. Available at: [Link]

  • Solubility of organic compounds (video). Khan Academy. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

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  • [3-(4-Formylphenyl)phenyl] acetate. PubChem. Available at: [Link]

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  • Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • ethyl (3-formylphenyl)acetate. Chemical Synthesis Database. Available at: [Link]

  • Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Available at: [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Available at: [Link]

  • Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Available at: [Link]

  • 3-phenyl propyl acetate. The Good Scents Company. Available at: [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 3-Formylphenyl 2-(4-fluorophenyl)acetate as a Covalent Chemical Probe for Serine Hydrolase Activity

Introduction: Unveiling Serine Hydrolase Activity with a Novel Covalent Probe The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in the human proteome, playing critical roles i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Serine Hydrolase Activity with a Novel Covalent Probe

The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in the human proteome, playing critical roles in pathophysiology, including inflammation, cancer, and neurological disorders. The development of chemical probes to profile the activity of these enzymes in their native biological environment is paramount for both basic research and drug discovery.[1][2][3] We introduce 3-Formylphenyl 2-(4-fluorophenyl)acetate as a novel activity-based probe (ABP) designed for the covalent modification and detection of active serine hydrolases.

This molecule incorporates three key functional elements:

  • A Phenylacetate Ester: This moiety serves as the primary recognition element, mimicking the natural substrates of many serine hydrolases, particularly esterases.

  • A 4-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances the electrophilicity of the ester carbonyl, rendering it more susceptible to nucleophilic attack by the active site serine of the target enzyme. This modification is a common strategy to increase the reactivity of probes and inhibitors.

  • A Terminal Formyl Group (Aldehyde): This functional group acts as a bio-orthogonal handle. Following the enzyme-mediated cleavage of the ester and covalent modification of the active site serine, the aldehyde group is displayed on the now enzyme-bound probe. This handle allows for subsequent ligation with a reporter tag (e.g., a fluorophore or biotin) via reactions like oxime or hydrazone formation, enabling visualization or enrichment of the labeled enzymes.

The application of this probe allows for a two-step labeling strategy that minimizes background fluorescence from unreacted probes, a common challenge in probe design.[4]

Mechanism of Action: A Two-Step "Capture and Tag" Approach

The utility of 3-Formylphenyl 2-(4-fluorophenyl)acetate as a chemical probe is rooted in its mechanism-based covalent modification of serine hydrolases, followed by bio-orthogonal tagging.

Step 1: Covalent Modification of the Target Enzyme The probe is designed to be recognized by the active site of serine hydrolases. The catalytic serine residue of the enzyme attacks the electrophilic carbonyl of the phenylacetate ester. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively "capturing" the active enzyme. The 3-formylphenol is released as a byproduct.

Step 2: Bio-orthogonal Ligation of a Reporter Molecule The covalent attachment of the probe to the enzyme exposes the formyl group. This aldehyde functionality does not react with most biological nucleophiles under physiological conditions, making it a bio-orthogonal handle. A reporter molecule containing a hydroxylamine or hydrazine moiety can then be introduced to specifically react with the aldehyde, forming a stable oxime or hydrazone bond. This second step allows for the attachment of various reporter tags for downstream analysis.

Diagram of the Signaling Pathway

Mechanism of Action cluster_0 Step 1: Covalent Modification cluster_1 Step 2: Bio-orthogonal Ligation Probe 3-Formylphenyl 2-(4-fluorophenyl)acetate AcylEnzyme Covalently Modified Enzyme (E-Ser-O-Acyl-Ph-CHO) Probe->AcylEnzyme Enzyme active site attack Enzyme Active Serine Hydrolase (E-Ser-OH) Enzyme->AcylEnzyme Byproduct 4-Fluorophenol AcylEnzyme->Byproduct LabeledEnzyme Labeled Enzyme Complex AcylEnzyme->LabeledEnzyme Oxime/Hydrazone Formation Reporter Reporter Tag (e.g., Biotin-NH2, Fluorophore-ONH2) Reporter->LabeledEnzyme

Caption: Mechanism of 3-Formylphenyl 2-(4-fluorophenyl)acetate as a chemical probe.

Applications in Research and Drug Development

The unique properties of 3-Formylphenyl 2-(4-fluorophenyl)acetate make it a versatile tool for a range of applications:

  • Profiling Serine Hydrolase Activity: The probe can be used to identify and quantify the activity of serine hydrolases in complex biological samples, such as cell lysates, tissues, and even in living cells.

  • Target Identification and Validation: By identifying enzymes that are covalently modified by the probe, researchers can uncover novel targets for drug development.

  • High-Throughput Screening of Inhibitors: The probe can be used in a competitive binding assay to screen for small molecule inhibitors of serine hydrolases. A decrease in probe labeling indicates that a compound is binding to the active site of the target enzyme.

  • Imaging Enzyme Activity: When coupled with a fluorescent reporter, the probe can be used to visualize the localization and activity of serine hydrolases within cells and tissues using microscopy techniques.[2]

Experimental Protocols

General Handling and Storage
  • Storage: Store 3-Formylphenyl 2-(4-fluorophenyl)acetate as a solid at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for In Vitro Labeling of Serine Hydrolases in Cell Lysates

This protocol describes the labeling of serine hydrolases in a complex proteome, followed by detection via SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • 3-Formylphenyl 2-(4-fluorophenyl)acetate (10 mM stock in DMSO)

  • Fluorescent hydroxylamine or hydrazine reporter tag (e.g., Alexa Fluor 488 hydroxylamine, 1 mM stock in DMSO)

  • 4X SDS-PAGE loading buffer

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Probe Labeling: a. In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer. b. Add 3-Formylphenyl 2-(4-fluorophenyl)acetate to a final concentration of 10 µM. c. Incubate for 30 minutes at room temperature with gentle agitation.

  • Reporter Tag Ligation: a. Add the fluorescent reporter tag to a final concentration of 100 µM. b. Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: a. Add 4X SDS-PAGE loading buffer to the labeled lysate. b. Heat the sample at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging: a. Separate the proteins by SDS-PAGE. b. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Experimental Workflow Diagram

Experimental Workflow Start Start: Cell Lysate (1 mg/mL) AddProbe Add 3-Formylphenyl 2-(4-fluorophenyl)acetate (10 µM) Start->AddProbe Incubate1 Incubate 30 min at RT AddProbe->Incubate1 AddReporter Add Fluorescent Reporter (100 µM) Incubate1->AddReporter Incubate2 Incubate 1 hr at RT (dark) AddReporter->Incubate2 AddLoadingBuffer Add SDS-PAGE Loading Buffer Incubate2->AddLoadingBuffer Heat Heat at 95°C for 5 min AddLoadingBuffer->Heat SDSPAGE SDS-PAGE Heat->SDSPAGE Imaging Fluorescence Gel Scanning SDSPAGE->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for in vitro labeling of serine hydrolases.

Protocol for Competitive Inhibition Assay

This protocol allows for the screening of potential serine hydrolase inhibitors.

Materials:

  • Same as in Protocol 4.2

  • Putative inhibitor compound(s)

Procedure:

  • Cell Lysis and Pre-incubation with Inhibitor: a. Prepare the cell lysate as described in Protocol 4.2. b. In separate tubes, pre-incubate the lysate (1 mg/mL) with varying concentrations of the inhibitor (or vehicle control) for 30 minutes at room temperature.

  • Probe Labeling: a. Add 3-Formylphenyl 2-(4-fluorophenyl)acetate to a final concentration of 10 µM to each tube. b. Incubate for 30 minutes at room temperature.

  • Reporter Tag Ligation and Analysis: a. Proceed with the reporter tag ligation, SDS-PAGE, and fluorescence imaging as described in Protocol 4.2.

  • Data Analysis: a. Quantify the fluorescence intensity of the bands corresponding to the target enzyme(s). b. A decrease in fluorescence intensity in the presence of the inhibitor indicates competition for the active site. Calculate the IC50 value for the inhibitor.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
High background fluorescence- Non-specific binding of the probe or reporter. - Insufficient quenching of unreacted probe.- Decrease probe or reporter concentration. - Include a wash step after probe labeling (for immobilized proteins). - Use a "click" chemistry-based reporter system for higher specificity.
Weak or no signal- Low abundance or activity of the target enzyme. - Inactive probe or reporter. - Suboptimal reaction conditions.- Increase the amount of lysate. - Check the integrity of the probe and reporter stocks. - Optimize incubation times and concentrations.
Multiple labeled bands- The probe is labeling multiple active serine hydrolases.- This is expected and a feature of the probe. Use specific antibodies (immunoprecipitation or Western blot) to identify specific targets.

Conclusion

3-Formylphenyl 2-(4-fluorophenyl)acetate represents a promising chemical probe for the activity-based profiling of serine hydrolases. Its two-step "capture and tag" mechanism offers a versatile and sensitive method for studying the role of these important enzymes in health and disease. The protocols provided herein serve as a starting point for researchers to explore the utility of this novel tool in their specific experimental systems.

References

  • Royal Society of Chemistry. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • American Chemical Society. (n.d.). Enzymatic Activity Profiling Using an Ultrasensitive Array of Chemiluminescent Probes for Bacterial Classification and Characterization. Journal of the American Chemical Society.
  • SpringerLink. (n.d.). Application of activity-based probes to the study of enzymes involved in cancer progression.
  • Theranostics. (n.d.). Activated molecular probes for enzyme recognition and detection.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Thermo Fisher Scientific. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • The Joseph Lab. (n.d.). Amine-Reactive Probes.
  • Cell Press. (2025).
  • PubChem. (n.d.). [3-(4-Formylphenyl)
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (2021).
  • Chemical Synthesis Database. (2025). ethyl (3-formylphenyl)
  • U.S. Environmental Protection Agency. (n.d.).
  • MDPI. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • MedChemExpress. (n.d.). 3-Fluoro-4-formylphenylboronic acid.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Molecular Devices. (n.d.).
  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.
  • National Center for Biotechnology Information. (n.d.). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. PMC.
  • ChemicalBook. (2025). Methyl(p-formylphenyl)
  • PubMed. (n.d.).
  • Abovchem. (n.d.). methyl 2-(3-formylphenyl)
  • Sigma-Aldrich. (n.d.). 3-Formylphenylboronic acid.
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 3-(4-Formylphenyl)propionic acid, 96%.
  • Beyond Pesticides Daily News Blog. (2025). New Herbicide that Mimics Hormones Threatens Nontarget Aquatic Species and Biodiversity, Study Finds.
  • U.S. Environmental Protection Agency. (n.d.).
  • ChemicalBook. (n.d.). 496769-17-6(4-formylphenyl (4-fluorophenyl)
  • MedChemExpress. (n.d.). N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde).
  • University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043).
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • Regulations.gov. (2025).
  • National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • ScienceDirect. (2023).
  • National Center for Biotechnology Information. (2022). Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. PMC.
  • Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid.

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Application

High-performance liquid chromatography (HPLC) method for 3-Formylphenyl 2-(4-fluorophenyl)acetate

Executive Summary This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3-Formylphenyl 2-(4-fluorophenyl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3-Formylphenyl 2-(4-fluorophenyl)acetate .

This molecule represents a critical "linker" intermediate, combining a fluorinated phenylacetic acid moiety with a reactive benzaldehyde core. The primary analytical challenge lies in the molecule's dual susceptibility:

  • Ester Hydrolysis: The central ester linkage is prone to hydrolytic cleavage, yielding 3-hydroxybenzaldehyde and 4-fluorophenylacetic acid.[1]

  • Aldehyde Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) or Schiff base formation if inappropriate buffers (amines) are used.

This guide provides a robust, stability-indicating Reverse-Phase (RP-HPLC) protocol designed to resolve the parent compound from its degradation products and synthesis precursors.[1]

Physicochemical Profile & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
LogP ~2.8Moderately hydrophobic.[1] Retains well on C18 columns.[2]
pKa N/A (Neutral)The parent ester is neutral. However, impurities (acids/phenols) are ionizable.
UV Max ~254 nmBoth aromatic rings provide strong π-π* transitions.[1]
Stability pH sensitiveAvoid high pH (>7.5) to prevent ester hydrolysis. Avoid primary amine buffers.
Method Logic Diagram

The following decision tree illustrates the scientific rationale behind the column and mobile phase selection.

MethodLogic Analyte Analyte: 3-Formylphenyl 2-(4-fluorophenyl)acetate Properties Properties: 1. Hydrophobic (LogP ~2.8) 2. Ester Linkage (Hydrolysis risk) 3. Aldehyde (Reactivity) Analyte->Properties Column_Select Stationary Phase: C18 (L1) Robust hydrophobic retention Properties->Column_Select Requires RP Mobile_Select Mobile Phase: Acidic pH (2.5 - 3.0) Suppresses acid impurity ionization Properties->Mobile_Select Stabilizes Ester Buffer_Rule Buffer Constraint: NO Amines (Tris/NH4) Use Formic or Phosphoric Acid Properties->Buffer_Rule Prevents Schiff Base FinalMethod Final Protocol: Gradient Elution Water/ACN + 0.1% H3PO4 Column_Select->FinalMethod Mobile_Select->FinalMethod Buffer_Rule->FinalMethod

Caption: Logical flow for selecting chromatographic conditions based on molecular moieties.

Detailed Experimental Protocol

Instrumentation & Conditions[2][3][4][5][6]
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or USP L1 equivalent).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit).

  • Temperature: 30°C (Controlled).

    • Why: Elevating temperature slightly above ambient improves mass transfer and peak sharpness for aromatic esters.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Milli-Q Water.[1]
    
    • Preparation: Add 1 mL of 85% HPLC-grade phosphoric acid to 1000 mL water.[1] Filter through 0.22 µm nylon filter.

    • Note: Formic acid (0.1%) is a suitable alternative for LC-MS applications.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

    • Why Acetonitrile? Lower viscosity than methanol (lower backpressure) and sharper peaks for aromatic carboxylates.

Gradient Program

A gradient is required to separate the polar hydrolysis products (early eluting) from the hydrophobic parent ester (late eluting).

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.0 90101.0Equilibration: Retain polar impurities (3-hydroxybenzaldehyde).
5.0 90101.0Isocratic Hold: Ensure separation of early eluting phenols.
20.0 10901.0Ramp: Elute parent ester and 4-fluorophenylacetic acid.[1]
25.0 10901.0Wash: Clear highly hydrophobic dimers/oligomers.
25.1 90101.0Re-equilibration: Return to initial conditions.
30.0 90101.0End: Ready for next injection.
Detection Settings[3]
  • Primary Wavelength: 254 nm (Bandwidth 4 nm).

  • Secondary Wavelength: 210 nm (For higher sensitivity of the fluorophenyl moiety, if solvent background allows).

  • Reference Wavelength: 360 nm (100 nm bandwidth).

Sample Preparation & Stability

Critical Warning: Do not dissolve this compound in pure methanol or alcohols for long-term storage, as transesterification may occur over time.[1]

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of 3-Formylphenyl 2-(4-fluorophenyl)acetate into a 10 mL amber volumetric flask.

    • Dissolve in 100% Acetonitrile (sonicate for 2 mins).

  • Working Standard (0.1 mg/mL):

    • Dilute Stock 1:10 with water.

    • Note: Prepare fresh daily to minimize hydrolysis.

Results & Discussion: Expected Chromatography

Based on the hydrophobicity (LogP) and ionization potential of the components, the elution order is predictable and serves as a system suitability check.

Elution Order Table
Peak IDCompound NameApprox RT (min)Characteristics
1 3-Hydroxybenzaldehyde4.5 - 5.5Degradant. Polar, UV active.[1] Elutes early.
2 4-Fluorophenylacetic acid12.0 - 13.5Precursor/Degradant. Acidic.[1] Retention depends on pH (must be acidic).
3 3-Formylphenyl 2-(4-fluorophenyl)acetate 16.0 - 17.5 Target Analyte. Neutral, most hydrophobic.[1]
System Suitability Criteria (USP <621>)

To ensure the method is valid for a given run, the following criteria must be met using the Working Standard:

  • Tailing Factor (T): NMT 1.5 (Ideally 0.9 - 1.2).

  • Theoretical Plates (N): > 5,000.

  • RSD (Area): < 2.0% for n=5 replicates.

  • Resolution (Rs): > 2.0 between Peak 2 and Peak 3 (if impurity is present).

Troubleshooting & Diagnostics

Workflow Diagram: Troubleshooting Ghost Peaks

Use this flow when unexpected peaks appear in the chromatogram.

Troubleshooting Start Issue: Ghost Peaks / Extra Peaks CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution RT < 6 min? CheckRT->EarlyElution LateElution RT near Main Peak? CheckRT->LateElution Diagnosis1 Likely Hydrolysis: 3-Hydroxybenzaldehyde formed. Check Sample pH & Age. EarlyElution->Diagnosis1 Yes Diagnosis2 Likely Oxidation: Aldehyde -> Carboxylic Acid. Check Headspace/Inert Gas. LateElution->Diagnosis2 Yes Action1 Action: Prepare fresh sample in 50:50 ACN:Water. Diagnosis1->Action1 Action2 Action: Use Amber Glassware. Purge with Nitrogen. Diagnosis2->Action2

Caption: Diagnostic workflow for identifying degradation products in ester/aldehyde analysis.

Common Issues
  • Peak Tailing on Impurity 2 (Acid):

    • Cause: Silanol interactions or insufficient acid in mobile phase.

    • Fix: Ensure Mobile Phase A is pH < 3.0. If using an older column, switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse or Waters SunFire).[1]

  • Split Peaks:

    • Cause: Sample solvent is too strong (100% ACN injection into 10% ACN initial gradient).

    • Fix: Dilute sample to match initial gradient conditions (10-20% ACN) or reduce injection volume to 5 µL.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1]

  • PubChem. Compound Summary: [3-(4-formylphenyl)phenyl] acetate (Structural Analog).[1][3] National Library of Medicine. [Link][1]

  • SIELC Technologies. Separation of Phenyl Acetate on Newcrom R1 HPLC column. Application Note. [Link]

  • Agilent Technologies. HPLC Method Development: Standard Practices and New Columns. Technical Overview. [Link][1]

Sources

Method

Application Note: Derivatization of 3-Formylphenyl 2-(4-fluorophenyl)acetate for Biological Screening

Introduction & Rationale The discovery of novel therapeutic agents is often accelerated by the systematic exploration of chemical space around a privileged core structure. High-throughput screening (HTS) of compound libr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The discovery of novel therapeutic agents is often accelerated by the systematic exploration of chemical space around a privileged core structure. High-throughput screening (HTS) of compound libraries is a cornerstone of this process, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[1][2] The success of any screening campaign is heavily dependent on the quality and chemical diversity of the compound library.[3]

This application note details robust and efficient protocols for the derivatization of 3-Formylphenyl 2-(4-fluorophenyl)acetate (1) , a versatile starting material for the creation of a diverse chemical library. This scaffold contains two key, orthogonally reactive functional groups: an aromatic aldehyde (formyl group) and a phenyl ester. This duality allows for the generation of two distinct sub-libraries from a single, readily accessible precursor, maximizing synthetic efficiency.

  • The Aldehyde Handle: Aromatic aldehydes are prime substrates for reductive amination, a reliable method for introducing a wide variety of primary and secondary amines, thereby exploring a vast range of steric and electronic properties.[4]

  • The Ester Handle: The ester linkage can be hydrolyzed to unmask a phenolic hydroxyl group or a carboxylic acid (depending on the ester's orientation, which requires confirmation of the starting material's exact structure). For this guide, we will proceed based on the named compound, which implies the acetate is on the phenyl ring. Hydrolysis reveals a phenol, which can be used in subsequent reactions, or the entire acetate group can be modified. A more synthetically powerful approach involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation. Amide bonds are a ubiquitous feature in pharmaceuticals, and this strategy allows for the introduction of a second, diverse set of amine building blocks.

The strategic derivatization of scaffold 1 provides a powerful platform for generating novel chemical entities primed for biological screening campaigns across various therapeutic areas, including oncology, immunology, and neuroscience.[3]

Overall Synthetic Strategy & Workflow

The core strategy involves a two-pronged approach originating from the common starting material 1 . Route A focuses on the modification of the formyl group, while Route B targets the ester functionality. This parallel synthesis approach is highly amenable to library production for HTS.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Start 3-Formylphenyl 2-(4-fluorophenyl)acetate (1) RouteA Route A: Reductive Amination Start->RouteA RouteB Route B: Ester Hydrolysis & Amide Coupling Start->RouteB LibraryA Sub-Library A (Amine Derivatives) RouteA->LibraryA LibraryB Sub-Library B (Amide Derivatives) RouteB->LibraryB CombinedLib Combined Library (A + B) LibraryA->CombinedLib LibraryB->CombinedLib HTS High-Throughput Screening (HTS) CombinedLib->HTS Hits Hit Identification & Validation HTS->Hits

Caption: Parallel derivatization and screening workflow.

Experimental Protocols

Route A: Reductive Amination of the Formyl Group

Reductive amination is a powerful method for forming C-N bonds.[5] This one-pot protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that reduces the in situ-formed iminium ion much faster than the starting aldehyde.[6] This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows the reaction to be performed efficiently in a single step.

Protocol 3.1.1: General Procedure for Reductive Amination

  • To a solution of 3-Formylphenyl 2-(4-fluorophenyl)acetate (1) (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, dilute with dichloromethane (DCM), and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.

Amine Input (Example)Product NameExpected Mass (M+H)+Hypothetical Yield
Benzylamine3-((Benzylamino)methyl)phenyl 2-(4-fluorophenyl)acetate364.1585%
Morpholine3-(Morpholinomethyl)phenyl 2-(4-fluorophenyl)acetate344.1591%
Aniline3-((Phenylamino)methyl)phenyl 2-(4-fluorophenyl)acetate350.1478%
Route B: Ester Hydrolysis and Subsequent Amide Bond Formation

This two-step sequence first unmasks the carboxylic acid via saponification (base-catalyzed hydrolysis) and then couples it with a diverse range of amines.[7][8] For the amide coupling step, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU is a highly effective uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization, making it suitable for challenging couplings.

Protocol 3.2.1: Step 1 - Hydrolysis of the Phenyl Ester

  • Dissolve 3-Formylphenyl 2-(4-fluorophenyl)acetate (1) (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH) (3.0 eq.) and stir the mixture vigorously at 40 °C.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1 M hydrochloric acid (HCl).

  • Extract the product, 2-(4-fluorophenyl)-N-(3-formylphenyl)acetamide, into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid intermediate, which is often used in the next step without further purification.

Protocol 3.2.2: Step 2 - HATU-Mediated Amide Coupling

  • To a solution of the crude carboxylic acid from the previous step (1.0 eq.) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq.).

  • Add HATU (1.2 eq.) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Amine Input (Example)Product NameExpected Mass (M+H)+Hypothetical Yield
BenzylamineN-Benzyl-2-(4-fluorophenyl)-N-(3-formylphenyl)acetamide362.1482%
Piperidine2-(4-Fluorophenyl)-1-(3-formylphenyl)piperidin-1-one326.1588%
CyclohexylamineN-Cyclohexyl-2-(4-fluorophenyl)-N-(3-formylphenyl)acetamide340.1975%

Characterization and Screening

Characterization: The identity and purity of all synthesized derivatives must be confirmed. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compounds.[11][12]

Biological Screening: Once the library is synthesized and characterized, it is ready for biological evaluation. High-Throughput Screening (HTS) is a process that leverages automation to rapidly test the biological activity of large numbers of compounds against a specific target or in a cell-based assay.[13] The goal is to identify "hits"—compounds that produce the desired biological response—which will serve as the starting point for further drug discovery efforts.[1]

G cluster_screening Screening Workflow Plate Library Plating (e.g., 384-well format) Assay Automated Assay (Target- or Cell-based) Plate->Assay Read Signal Detection (e.g., Fluorescence, Luminescence) Assay->Read Data Data Analysis (Hit Identification) Read->Data Confirm Hit Confirmation & Dose-Response Data->Confirm Lead Lead Optimization Confirm->Lead

Caption: A typical high-throughput screening workflow.

Conclusion

The dual-functionalized scaffold, 3-Formylphenyl 2-(4-fluorophenyl)acetate, serves as an excellent starting point for the generation of a diverse chemical library. The robust and high-yielding protocols for reductive amination and amide coupling described herein provide a reliable and efficient pathway to novel compounds. This strategy, combining efficient parallel synthesis with high-throughput screening, accelerates the identification of promising new leads for drug development programs.

References

  • BMG LABTECH (2019). High-throughput screening (HTS). [Link]

  • Fluxim AG (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Inglese, J., et al. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NIH Public Access. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Myers, A. Reductive Amination. Harvard University. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • La Trobe University (2025). Small Molecule Structure Characterisation. [Link]

  • Fu, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. NIH Public Access. [Link]

  • Chemistry LibreTexts (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • Sharma, R., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Angelov, P., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • News-Medical (2019). Characterizing Small Molecules with NMR. [Link]

  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. [Link]

  • Helfrich, E. J. N. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • PubChem. [3-(4-Formylphenyl)phenyl] acetate. [Link]

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  • ResearchGate. Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This document is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter specific challenges during the isolation and purification of this bifunctional molecule. Our goal is to provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot effectively.

The purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate presents a unique set of challenges due to the presence of two key functional groups: a moderately reactive aromatic aldehyde and a phenyl acetate ester. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, while the aldehyde group is prone to oxidation.[1][2][3] This guide offers a logical, step-by-step approach to navigate these potential pitfalls and achieve high purity.

General Troubleshooting Workflow

Before diving into specific issues, the following flowchart provides a high-level overview of a typical purification strategy. The initial assessment of the crude product via analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical in determining the most effective path forward.

Purification_Workflow cluster_0 Phase 1: Initial Assessment & Workup cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Polishing & Verification Crude_Product Crude Reaction Mixture Analysis Analyze Crude Sample (TLC, LC-MS) Crude_Product->Analysis Aqueous_Wash Aqueous Workup (e.g., NaHCO₃ wash) Analysis->Aqueous_Wash Acidic Impurities Detected Chromatography Flash Column Chromatography (Silica Gel) Analysis->Chromatography Neutral Impurities Detected Aqueous_Wash->Chromatography Fractions Collect & Analyze Fractions Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Recrystallization Recrystallization Combine->Recrystallization Purity_Check Final Purity Analysis (NMR, LC-MS, MP) Combine->Purity_Check If oil or high purity Recrystallization->Purity_Check Purity_Check->Chromatography Fails Specs Final_Product Pure Product >99% Purity_Check->Final_Product Meets Specs

Caption: A logical workflow for the purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-Formylphenyl 2-(4-fluorophenyl)acetate in a practical question-and-answer format.

Question 1: My initial analysis (TLC, NMR) shows the presence of unreacted starting materials: 3-hydroxybenzaldehyde and 4-fluorophenylacetic acid. How can I efficiently remove them?

Answer:

This is a very common scenario resulting from an incomplete esterification reaction. The key to this separation is exploiting the difference in acidity between your starting materials and your desired ester product. Your product is a neutral organic compound, whereas 4-fluorophenylacetic acid is acidic and 3-hydroxybenzaldehyde is weakly acidic (phenolic).

Causality: The esterification reaction is an equilibrium process.[4][5] If the reaction has not gone to completion or if water was not effectively removed, starting materials will remain.

Solution: Liquid-Liquid Extraction with a Mild Base.

A standard aqueous workup using a mild base like aqueous sodium bicarbonate (NaHCO₃) is highly effective.[6][7]

Step-by-Step Protocol: Aqueous Wash

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL per 100 mL of organic phase). You may observe effervescence (CO₂ gas) as the bicarbonate neutralizes the carboxylic acid.

    • Mechanism: The sodium bicarbonate deprotonates the carboxylic acid (pKa ~4) and the phenol (pKa ~10), converting them into their respective sodium salts. These salts are highly soluble in the aqueous phase and are thus removed from the organic layer.[8]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any residual water from the organic phase.

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of acidic impurities.

Trustworthiness Check: After this procedure, a TLC analysis should show the disappearance of the acidic starting material spots. The baseline spot (acid) should be gone, and the phenolic spot should be significantly diminished or absent.

Question 2: I'm observing a new, more polar impurity by TLC that wasn't present initially. I suspect the aldehyde is oxidizing. How can I prevent this and remove the new impurity?

Answer:

Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acids.[3][9] In your case, this would be 3-(2-(4-fluorophenyl)acetoxy)benzoic acid. This impurity is highly polar and will appear as a baseline streak on a silica gel TLC plate.

Causality: The formyl group's C-H bond is relatively weak and can be attacked by atmospheric oxygen, especially in the presence of light or trace metal catalysts, to form a carboxylic acid.[3]

Preventative Measures:

  • Work under an inert atmosphere (Nitrogen or Argon) when possible, especially during prolonged heating or concentration steps.

  • Store the compound in a cool, dark place, and consider flushing the container with an inert gas.

Removal Strategy: The removal method is identical to that for the starting carboxylic acid impurity described in Question 1 . The newly formed carboxylic acid is acidic and can be readily removed by washing the organic solution with aqueous sodium bicarbonate.

Question 3: My product appears to be degrading during flash column chromatography on silica gel. My yields are low, and I see new, more polar spots on TLC of the collected fractions. What is happening?

Answer:

This is a classic sign of ester hydrolysis on the stationary phase. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH).[10] This acidic environment can catalyze the hydrolysis of your ester back to 3-hydroxybenzaldehyde and 4-fluorophenylacetic acid. Phenyl esters are known to be more susceptible to hydrolysis than alkyl esters.[1][2][11]

Causality: The acidic silanol groups on the silica surface can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to attack by trace amounts of water present in the solvents or on the silica itself.

Solutions:

  • Use Deactivated Silica: You can neutralize the silica gel before use. Slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N). The basic amine will neutralize the acidic sites on the silica surface. However, be aware that triethylamine will need to be removed from your product fractions later.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for acid-sensitive compounds.[10] Perform a TLC analysis on an alumina plate first to ensure your compound separates well and does not irreversibly bind.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your column, load the sample, and run the chromatography session without long pauses.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are challenging to purify, HILIC can be an effective alternative.[12][13] This technique uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., acetonitrile/water).[13]

Step-by-Step Protocol: Flash Chromatography (Standard Conditions)

  • Solvent System Selection: Use TLC to find an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for a Retention Factor (Rf) of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like DCM or the eluent itself) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 10% EtOAc in hexanes to 40% EtOAc in hexanes).[10][14]

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Question 4: I'm having difficulty finding a suitable solvent system for recrystallization. Can you suggest a systematic approach?

Answer:

Recrystallization is an excellent final purification step if your compound is a solid. The principle is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures.[15][16][17]

Causality: The slow formation of a crystal lattice from a cooling, saturated solution tends to exclude impurity molecules, leading to a highly purified solid.[16][18]

Systematic Solvent Screening Protocol:

  • Single Solvent Screening:

    • Place ~20-30 mg of your compound into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

      • Non-polar: Hexanes, Toluene

      • Intermediate: Diethyl ether, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

      • Polar: Acetone, Isopropanol (IPA), Ethanol (EtOH)

    • Ideal Solvent Behavior: The compound should be largely insoluble at room temperature but dissolve completely upon heating. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, the solvent is too poor.

  • Mixed Solvent System: If no single solvent is ideal, try a binary mixture.

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form. A common pair is Toluene/Hexanes or EtOAc/Hexanes.

Trustworthiness Check: The purity of the recrystallized material can be confirmed by its sharp melting point and by analytical methods like NMR or HPLC.[19][20]

Key Compound Properties and Potential Impurities

The following table summarizes the properties of the target compound and its most likely impurities, which is crucial for designing a successful purification strategy.

Compound NameStructureMolecular Weight ( g/mol )Acidity/BasicityPolaritySeparation Principle
3-Formylphenyl 2-(4-fluorophenyl)acetate C₁₅H₁₁FO₃258.25NeutralModerateTarget Compound.
3-HydroxybenzaldehydeC₇H₆O₂122.12Weakly AcidicMore PolarRemove with dilute base wash (NaHCO₃ or Na₂CO₃) or chromatography.
4-Fluorophenylacetic acidC₈H₇FO₂154.14AcidicVery PolarRemove with dilute base wash (NaHCO₃). Will likely stick to the baseline on silica TLC.[6][7]
3-(2-(4-fluorophenyl)acetoxy)benzoic acidC₁₅H₁₁FO₄274.25AcidicVery PolarOxidation byproduct. Remove with dilute base wash (NaHCO₃).
Analytical Purity Assessment

Confirming the purity of your final product is a critical step. A combination of techniques should be used for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is excellent for detecting trace impurities and confirming the molecular weight of your product.[20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining purity as a percentage (e.g., >99% by area).[21]

  • Melting Point: A sharp and un-depressed melting point is a classic indicator of high purity for a solid compound.[19]

By understanding the chemical nature of 3-Formylphenyl 2-(4-fluorophenyl)acetate and its potential impurities, you can proactively design a robust purification strategy and troubleshoot effectively when challenges arise.

References
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • Ali, F. M., & El-Dien, M. G. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 635-637. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]

  • Sawada, H., Harada, T., & Nagatsu, T. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Biochemical Pharmacology, 30(22), 3049-3054. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(12), 162-169. Retrieved from [Link]

  • Paparizos, C., et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.U.S. Patent No. 6,060,632.
  • Purifying aldehydes? (2015, April 1). Reddit. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • What are the modifications to improve the purity of ester? (2017, August 15). Quora. Retrieved from [Link]

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? (n.d.). Pearson. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Nishioka, T., et al. (1977). Ortho effect in hydrolysis of phenyl esters. The Journal of Organic Chemistry, 42(2), 244-249. Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved from [Link]

  • Alagy, J., et al. (1972). Purification of high boiling esters.U.S. Patent No. 3,661,972.
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024, December 14). Reddit. Retrieved from [Link]

  • Process for purifying esters. (1981). U.S. Patent No. 4,304,925.
  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved from [Link]

  • Smith, H. A., & Myers, R. R. (1942). The Acid Catalyzed Hydrolysis of Phenyl Substituted Aliphatic Esters. Journal of the American Chemical Society, 64(10), 2362-2364. Retrieved from [Link]

  • Formyl Group Definition. (n.d.). Fiveable. Retrieved from [Link]

  • [3-(4-Formylphenyl)phenyl] acetate. (n.d.). PubChem. Retrieved from [Link]

  • Formic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Methyl 2-(4-formylphenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • ethyl (3-formylphenyl)acetate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Formyl group. (n.d.). Britannica. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

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  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (1977). U.S. Patent No. 4,021,418.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in the Synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate

Welcome to the technical support guide for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction, minimize impurities, and achieve high-purity yields.

Section 1: Understanding the Reaction & Potential Side-Products (FAQs)

This section addresses fundamental questions about the synthesis, focusing on the widely-used Steglich esterification method.

Q1: What is the most common and effective laboratory method for synthesizing 3-Formylphenyl 2-(4-fluorophenyl)acetate?

The most prevalent method for this transformation is the Steglich esterification . This reaction is highly effective for coupling a carboxylic acid (2-(4-fluorophenyl)acetic acid) with a phenol (3-hydroxybenzaldehyde) under mild conditions.[1] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[1][2] The reaction is generally performed at room temperature in a polar aprotic solvent like dichloromethane (DCM).[1]

Q2: What are the primary side-products that complicate this synthesis?

There are two major side-products that researchers frequently encounter:

  • N,N'-Dicyclohexylurea (DCU): This is an unavoidable byproduct of using DCC as the coupling agent. DCC formally extracts a molecule of water from the reactants to form the ester, becoming hydrated in the process to form DCU.[1][3] While chemically stable, its very low solubility in most common organic solvents makes its removal a key purification challenge.[4][5]

  • N-acylurea: This is a more problematic impurity formed through an intramolecular rearrangement of a key reaction intermediate.[1][6] Unlike DCU, N-acylurea is often soluble in the reaction solvent and can have similar chromatographic properties to the desired product, making its removal difficult.[7]

Q3: Can you illustrate the mechanism for the main reaction and the formation of the N-acylurea side-product?

Certainly. Understanding these pathways is critical for troubleshooting. The DCC-activated carboxylic acid forms a highly reactive O-acylisourea intermediate. The fate of this intermediate determines the outcome of your reaction.

A. The Desired Reaction Pathway (Catalyzed by DMAP): DMAP, being a superior nucleophile compared to the alcohol, intercepts the O-acylisourea intermediate.[8] This forms a highly reactive acylpyridinium salt ("active ester"). This salt does not undergo rearrangement and reacts efficiently with the alcohol (3-hydroxybenzaldehyde) to yield the final ester product.[6]

Steglich Esterification Pathway cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (2-(4-fluorophenyl)acetic acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Acyl_pyr Acylpyridinium Salt (Active Ester) O_acyl->Acyl_pyr + DMAP DCU DCU (Byproduct) O_acyl->DCU + Alcohol (ROH) (uncatalyzed, slow) DMAP DMAP (Catalyst) Ester Product (3-Formylphenyl Ester) Acyl_pyr->Ester + Alcohol (ROH) ROH Alcohol (3-hydroxybenzaldehyde) Ester->DMAP - DMAP (regenerated)

Diagram 1: Desired reaction pathway via DMAP catalysis.

B. N-Acylurea Side-Product Formation: If the esterification is slow (e.g., due to sterically hindered reactants or insufficient DMAP catalysis), the O-acylisourea intermediate can undergo a slow, intramolecular 1,3-acyl migration.[1][7] This rearrangement produces the highly stable and unreactive N-acylurea, which represents a loss of starting material and a purification challenge.[6]

N_Acylurea_Formation O_acyl O-Acylisourea (Reactive Intermediate) TS 1,3-Acyl Migration (Transition State) O_acyl->TS Slow intramolecular rearrangement N_acyl N-Acylurea (Stable Side-Product) TS->N_acyl Dead_end Reaction Dead-End (Cannot react with alcohol) N_acyl->Dead_end

Diagram 2: N-acylurea side-product formation pathway.
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the experiment.

Q4: My final yield is very low, although TLC analysis indicates full consumption of the starting material. What are the likely causes?

A low isolated yield despite complete consumption of starting materials often points to issues during the reaction or workup. The most common culprits are summarized in the table below.

Symptom Likely Cause Recommended Solution
Significant loss of material after filtration.Premature product precipitation with DCU. The desired ester product might be co-precipitating with the highly insoluble DCU, especially if a non-polar solvent is used for washing.Wash the filtered DCU cake with a small amount of a more polar solvent in which the product is soluble but DCU is not (e.g., cold ethyl acetate or additional DCM).[5] Combine this wash with your main filtrate.
Emulsion formation during aqueous workup.Insufficient phase separation. The presence of DMAP salts or other intermediates can lead to emulsions, trapping the product in the aqueous or inter-phase layer.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions.
Product loss during column chromatography.N-acylurea formation. The N-acylurea side-product can have a similar polarity to the desired ester, leading to overlapping fractions and forcing the researcher to discard mixed fractions, thus lowering the yield.The primary solution is to prevent its formation. Increase the amount of DMAP catalyst (from 5 mol% to 10 mol%) to accelerate the desired reaction over the rearrangement.[2]
Q5: I have a large amount of a white, insoluble precipitate in my reaction flask. What is it and how do I properly remove it?

This precipitate is almost certainly N,N'-dicyclohexylurea (DCU) .[4] DCU is the byproduct of the DCC coupling agent and is notoriously insoluble in many solvents, including DCM, diethyl ether, and hexane.[5]

Effective Removal Protocol:

  • Primary Filtration: Once the reaction is complete, filter the entire reaction mixture through a Büchner funnel to remove the bulk of the DCU.

  • Solvent Wash: Wash the filtered solid (the "filter cake") with a fresh portion of the reaction solvent (e.g., DCM) to recover any product that may have been trapped.

  • Concentration & Secondary Filtration: After workup, if more DCU precipitates from the concentrated organic solution, cool the solution in an ice bath to maximize precipitation and filter again before proceeding to final purification (e.g., column chromatography).

Q6: After filtering off the DCU, my NMR spectrum shows a clean product but also a significant set of unknown peaks. TLC shows a spot close to my product. What is this impurity?

This persistent impurity is very likely the N-acylurea side-product.[6] It arises from the rearrangement of the O-acylisourea intermediate, a reaction that becomes competitive if the main esterification reaction is slow.[7] Its polarity is often very similar to the desired ester, making chromatographic separation challenging.

Q7: How can I proactively minimize or prevent the formation of the N-acylurea side-product?

Preventing N-acylurea formation is the most effective strategy. This is achieved by accelerating the desired catalytic cycle to outcompete the slow rearrangement reaction.

  • Ensure Sufficient DMAP: Use a catalytic amount of DMAP, typically 5-10 mol%.[2] DMAP is a highly effective acyl transfer agent that rapidly converts the O-acylisourea to the active ester, preventing the rearrangement.[9][10]

  • Order of Reagent Addition: The standard and recommended procedure is to add DCC to a solution of the carboxylic acid, alcohol, and DMAP.[2] Pre-activating the carboxylic acid with DCC before adding the alcohol and DMAP can increase the lifetime of the O-acylisourea intermediate, providing more time for the unwanted rearrangement to occur.

  • Maintain Proper Stoichiometry: Use a slight excess of the carboxylic acid and DCC (e.g., 1.1 to 1.2 equivalents) relative to the limiting alcohol (3-hydroxybenzaldehyde) to ensure full conversion of the more valuable reactant.

Troubleshooting_Workflow start Reaction Complete low_yield Low Isolated Yield? start->low_yield impurity Impurity on TLC/NMR? low_yield->impurity No sol_precip Check DCU wash protocol. Use brine in workup. low_yield->sol_precip Yes sol_impurity Impurity is likely N-acylurea. impurity->sol_impurity Yes no_issue Proceed to Purification impurity->no_issue No sol_precip->impurity sol_optimize Optimize reaction: - Increase DMAP to 10 mol% - Check reagent addition order sol_impurity->sol_optimize success High-Purity Product sol_optimize->success Re-run experiment no_issue->success

Diagram 3: A logical workflow for troubleshooting common issues.
Section 3: Optimized Experimental Protocols
Optimized Synthesis Protocol for 3-Formylphenyl 2-(4-fluorophenyl)acetate

This protocol is designed to maximize yield and minimize side-product formation.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Hydroxybenzaldehyde122.1210.01.01.22 g
2-(4-fluorophenyl)acetic acid154.1411.01.11.70 g
DCC206.3312.01.22.48 g
DMAP122.171.00.1122 mg
Dichloromethane (DCM), anhydrous---50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol), 2-(4-fluorophenyl)acetic acid (1.70 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.48 g, 12.0 mmol) in anhydrous DCM (10 mL) to the stirred reaction mixture over 5 minutes. A white precipitate (DCU) will begin to form.[4]

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of 3-hydroxybenzaldehyde.

  • Upon completion, filter the reaction mixture through a celite pad to remove the precipitated DCU. Wash the filter cake with additional DCM (2 x 10 mL).

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure product.

References
  • Benchchem. (n.d.). Application Note: Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Pro-Peptide. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]

  • Singh, P. P., & Singh, M. (2018). Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1140-1143.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Slideshare. (n.d.). Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. DOI:10.1039/D1GC02251B.
  • Berry, D. J., DiGiovanna, C. V., Metrick, S. S., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
  • Taylor & Francis. (n.d.). 4-dimethylaminopyridine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • PubChem. (n.d.). [3-(4-Formylphenyl)phenyl] acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Coll. Vol. 3, p.453 (1955); Vol. 21, p.58 (1941). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate

Welcome to the technical support resource for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific esterification. The synthesis involves coupling a phenolic alcohol (3-hydroxybenzaldehyde) with a carboxylic acid (2-(4-fluorophenyl)acetic acid). The reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols presents a common challenge, necessitating a carefully selected catalytic system to achieve high yields and purity.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, offering causal explanations for experimental choices and a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for synthesizing 3-Formylphenyl 2-(4-fluorophenyl)acetate?

For this specific transformation, a Steglich esterification is the method of choice.[3][4] This reaction is renowned for its mild conditions, making it suitable for substrates with sensitive functional groups like the aldehyde in 3-hydroxybenzaldehyde.[3][5]

The optimal catalytic system consists of:

  • A Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) is the classic and highly effective choice.[6] An alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can simplify workup.

  • A Nucleophilic Catalyst: A catalytic amount (typically 3–10 mol%) of 4-(Dimethylaminopyridine) (DMAP) is crucial for this reaction's success.[7][8]

The Causality: Standard acid-catalyzed Fischer esterification is generally ineffective for phenols. The Steglich protocol overcomes this by using DCC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can undergo a deleterious intramolecular rearrangement. DMAP, being a superior nucleophile to the phenolic alcohol, rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium salt.[5][9][10] This species is then readily attacked by the 3-hydroxybenzaldehyde to form the desired ester, efficiently outcompeting side reactions.[9][11]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration. The root cause can typically be traced to one of several factors:

  • Sub-optimal Catalyst Activity: The key is the synergistic action of DCC and DMAP. The absence or insufficient quantity of DMAP is a primary reason for failure. Without DMAP, the reaction is sluggish, and the O-acylisourea intermediate slowly rearranges into an unreactive N-acylurea byproduct, which terminates the catalytic cycle and complicates purification.[3][10][12]

    • Solution: Ensure you are using a catalytic amount of DMAP (5-10 mol%). Its presence can accelerate the reaction by several orders of magnitude.[7]

  • Reagent Quality and Stoichiometry:

    • Moisture: Carbodiimides like DCC are moisture-sensitive.[6] Hydrolysis will deactivate the coupling agent. Ensure you are using anhydrous solvents and reagents.

    • Stoichiometry: Typically, using a slight excess of the carboxylic acid (1.1-1.2 equivalents) and DCC (1.1 equivalents) relative to the alcohol can help drive the reaction to completion.

  • Reaction Temperature: While the reaction proceeds well at room temperature, it should be initiated at 0 °C.[8] The initial activation of the carboxylic acid with DCC is exothermic. Adding DCC to the mixture in an ice bath helps control this exotherm and minimizes potential side reactions.[13][14]

Q3: A significant amount of white, insoluble precipitate has formed in my reaction. What is it?

This is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.[3][6] The formation of DCU is a positive visual indicator that the DCC is being consumed and the reaction is proceeding. One of the major advantages of using DCC is that DCU is insoluble in most common organic solvents, such as dichloromethane (DCM), allowing for its simple removal by filtration at the end of the reaction.[15]

Q4: How do I effectively remove the catalyst and byproducts during workup?

A systematic workup procedure is essential for isolating a pure product.

  • Removal of DCU: After the reaction is complete, filter the entire reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.[15] Rinse the filter cake with a small amount of the reaction solvent (e.g., DCM) to recover any trapped product.

  • Removal of DMAP: Transfer the filtrate to a separatory funnel. Wash the organic layer with a dilute acidic solution, such as 1M HCl or 5% citric acid.[14][15] DMAP is basic and will be protonated, making it soluble in the aqueous layer.

  • Removal of Excess Carboxylic Acid: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] This will deprotonate the unreacted 2-(4-fluorophenyl)acetic acid, converting it to its water-soluble sodium salt.

  • Final Wash and Drying: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

If impurities persist, purification by column chromatography on silica gel is recommended.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution
No reaction or very slow conversion Absence or insufficient amount of DMAP catalyst.Add 5-10 mol% of DMAP to the reaction mixture.[8]
Poor quality (hydrolyzed) DCC.Use fresh DCC from a sealed container. Ensure all glassware and solvents are anhydrous.
Low yield with a hard-to-purify byproduct Formation of N-acylurea due to slow reaction.This is a classic sign of insufficient DMAP catalysis. Increase the amount of DMAP.[3][12]
Product decomposes during workup The ester product might be sensitive to harsh acidic or basic conditions.Use milder wash solutions, such as cold 5% citric acid instead of 1M HCl.[14] Avoid prolonged contact time with aqueous layers.
Difficulty removing urea byproduct Using EDC instead of DCC.The urea byproduct from EDC is water-soluble. Ensure thorough aqueous washes are performed. If issues persist, consider switching to DCC for easier filtration-based removal of the byproduct.
Inconsistent Results Variations in reagent purity, solvent water content, or reaction temperature.Standardize the protocol. Use high-purity, anhydrous reagents and solvents. Control the initial reaction temperature by starting at 0 °C before allowing it to warm.[13]

Visualizing the Process

Overall Reaction Scheme

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=2] node [shape=plaintext, fontsize=12]; edge [arrowhead=none];

} enddot Caption: Overall synthesis of the target ester.

Steglich Esterification Catalytic Cycle

Steglich_Mechanism

Experimental Protocol: Steglich Esterification

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and analytical results.

Materials:

  • 3-hydroxybenzaldehyde (1.0 eq)

  • 2-(4-fluorophenyl)acetic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxybenzaldehyde (1.0 eq), 2-(4-fluorophenyl)acetic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The formation of a white precipitate (DCU) should be observed.[13]

  • Upon completion (typically 4-12 hours), filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the pad with additional DCM.

  • Combine the filtrates and perform the aqueous workup as described in FAQ Q4 .

  • Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude material via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-Formylphenyl 2-(4-fluorophenyl)acetate.

References

  • Steglich Esterification - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Phosphorous acid catalyzed phenol esterification.
  • DCC-assisted direct esterification of phosphinic and phosphoric acids with O -nucleophiles . ResearchGate. [Link]

  • Steglich esterification - Wikipedia . Wikipedia. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action . ACS Omega. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study . ScholarWorks @ UTRGV. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl . RSC Publishing. [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis . Arkivoc. [Link]

  • Trouble with Steglich Esterification : r/Chempros . Reddit. [Link]

  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification . Sciencemadness.org. [Link]

  • Acid to Ester - Common Conditions . Organic Chemistry Data. [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . Organic Chemistry Data. [Link]

  • Steglich Esterification not working : r/Chempros . Reddit. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (RSC Publishing). [Link]

  • Simple Method for the Esterification of Carboxylic Acids . Organic Chemistry Portal. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . PMC (National Center for Biotechnology Information). [Link]

  • Esterification of phenol group-containing carboxylic acid.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF . ResearchGate. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? . ResearchGate. [Link]

  • Need advise on a steglich esterification : r/Chempros . Reddit. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate . Organic Syntheses. [Link]

  • The Steglich Esterification . Synfacts. [Link]

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Reference Data & Comparative Studies

Validation

Cross-reactivity studies of 3-Formylphenyl 2-(4-fluorophenyl)acetate in biological assays

Technical Comparison Guide: Cross-Reactivity & Specificity of 3-Formylphenyl 2-(4-fluorophenyl)acetate (3-FPFA) Executive Summary In the landscape of hydrolase profiling, 3-Formylphenyl 2-(4-fluorophenyl)acetate (3-FPFA)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Specificity of 3-Formylphenyl 2-(4-fluorophenyl)acetate (3-FPFA)

Executive Summary

In the landscape of hydrolase profiling, 3-Formylphenyl 2-(4-fluorophenyl)acetate (3-FPFA) represents a distinct class of "Dual-Modal" esterase probes. Unlike traditional chromogenic substrates (e.g., p-Nitrophenyl Acetate), 3-FPFA incorporates a fluorinated reporter (for 19F NMR or MS detection) and a reactive aldehyde warhead (3-formylphenol) upon cleavage.

This guide critically analyzes the cross-reactivity profile of 3-FPFA. While it offers superior chemical stability compared to standard alternatives, its utility is defined by its specific interaction with Carboxylesterases (CES) and potential off-target reactivity driven by the aldehyde moiety. This document provides the experimental causality and protocols required to validate 3-FPFA in your specific biological context.

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity risks, we must first dissect the probe's mechanism. 3-FPFA is not a passive substrate; it is a "pro-reactive" molecule.

  • Primary Reaction (Specificity): Enzymatic hydrolysis of the ester bond by Serine Hydrolases (CES1, CES2).

  • Secondary Release (Cross-Reactivity Source): Release of 3-Formylphenol . The aldehyde group (-CHO) is an electrophile capable of forming Schiff bases with primary amines (Lysine residues) on non-target proteins.[1]

Comparative Mechanism Diagram

The following diagram illustrates the intended pathway vs. the cross-reactivity pathway (Aldehyde Capture).

G Probe 3-FPFA (Intact Probe) Inter Tetrahedral Intermediate Probe->Inter Nucleophilic Attack (Serine) Enzyme Target Esterase (CES1/CES2) Acid 4-Fluorophenylacetic Acid (19F NMR Reporter) Inter->Acid Hydrolysis Aldehyde 3-Formylphenol (Reactive Leaving Group) Inter->Aldehyde Release OffTarget Off-Target Proteins (Albumin/Lysines) Aldehyde->OffTarget Diffusion Schiff Schiff Base Adduct (False Localization) OffTarget->Schiff Non-Specific Conjugation

Figure 1: Mechanistic pathway of 3-FPFA hydrolysis. Green nodes indicate the intended assay signal (19F reporter); Red nodes indicate the source of cross-reactivity (Aldehyde warhead).

Comparative Performance Analysis

We compared 3-FPFA against industry-standard alternatives: p-Nitrophenyl Acetate (pNPA) (Chromogenic) and Fluorescein Diacetate (FDA) (Fluorogenic).

Table 1: Specificity & Cross-Reactivity Matrix
Feature3-FPFA (The Probe) p-Nitrophenyl Acetate (pNPA) Fluorescein Diacetate (FDA)
Primary Readout 19F NMR (Chemical Shift) or UV (3-formylphenol)Absorbance (405 nm)Fluorescence (Ex/Em 490/520)
Chemical Stability High (t½ > 24h in PBS)Low (Spontaneous hydrolysis in minutes)Moderate (Leaky in media)
Isoform Specificity CES1 Preferential (Due to bulky acyl group)Promiscuous (Cleaved by all hydrolases/lipases)Promiscuous
Cross-Reactivity Risk Aldehyde-Mediated: High risk of protein conjugation post-cleavage.pH Sensitivity: Signal fluctuates with pH, not true cross-reactivity.Efflux Pumps: Product is pumped out by MDR proteins.
Interference Albumin Binding: The released aldehyde binds BSA.Hemoglobin: Overlaps with heme absorbance.Autofluorescence: High background in tissue.
Expert Insight: The "Aldehyde Trap"

While 3-FPFA solves the chemical stability issue of pNPA (it doesn't hydrolyze spontaneously as fast), it introduces a biological cross-reactivity issue. The released 3-formylphenol can covalently bind to proteins in the lysate.

  • Implication: If you are using this probe to "stain" esterases in a gel (zymography), the signal might smear because the product diffuses and tags nearby lysines.

  • Solution: Perform assays in the presence of Hydroxylamine (10 mM) to scavenge the released aldehyde and prevent non-specific protein binding, unless the aldehyde capture is the intended readout.

Protocol: Validating Specificity via 19F NMR

The most robust way to use 3-FPFA and eliminate cross-reactivity artifacts (like colorimetric interference) is 19F NMR . The fluorine atom on the phenyl ring acts as a "bio-orthogonal" beacon.

Objective: Distinguish enzymatic hydrolysis from spontaneous degradation and off-target binding.

Materials
  • Probe: 3-FPFA (Dissolved in DMSO-d6, 50 mM stock).

  • Buffer: Phosphate Buffer (100 mM, pH 7.4) with 10% D2O.

  • Enzyme Source: Recombinant hCES1, hCES2, or S9 Liver Fraction.

  • Inhibitor (Control): BNPP (Bis-p-nitrophenyl phosphate) - Broad esterase inhibitor.

Step-by-Step Workflow
  • Baseline Scan (T=0):

    • Mix 490 µL Buffer + 10 µL Probe Stock (Final: 1 mM).

    • Acquire 19F NMR (approx. -110 to -120 ppm range depending on substitution).

    • Observation: Single peak corresponding to the Ester .

  • Enzymatic Reaction:

    • Add 5 µg Enzyme to the tube.

    • Incubate at 37°C.

  • Kinetic Monitoring:

    • Acquire spectra every 5 minutes for 60 minutes.

    • Observation: Disappearance of the Ester Peak and appearance of a new Acid Peak (shifted upfield by ~1-2 ppm due to electron density change upon hydrolysis).

  • Cross-Reactivity Control (The "Dirty" Lysate):

    • Repeat the experiment with Heat-Inactivated Lysate .

    • Result: If the Acid Peak appears, the probe is chemically unstable (spontaneous hydrolysis).

    • Result: If the Ester Peak broadens without shifting, the probe is binding non-specifically to proteins (hydrophobic interaction) without cleavage.

Workflow Diagram

Workflow Start Start: 3-FPFA Probe (1 mM in Buffer) Split Split Samples Start->Split PathA Path A: + Enzyme (Active CES1/2) Split->PathA PathB Path B: + Inhibitor (BNPP Control) Split->PathB PathC Path C: + Albumin Only (Protein Binding Check) Split->PathC Measure Acquire 19F NMR (T = 0-60 min) PathA->Measure PathB->Measure PathC->Measure ResultA Result A: New Peak (Hydrolysis) Measure->ResultA ResultB Result B: No Change (Validates Enzyme Dependence) Measure->ResultB ResultC Result C: Line Broadening? (Indicates Non-Specific Binding) Measure->ResultC

Figure 2: Validation workflow to distinguish true enzymatic activity from background interference.

Critical Analysis of Results

Interpreting the "False Positives"

In biological assays, 3-FPFA can yield false positives due to the Formyl Group .

  • The Scenario: You treat cells with 3-FPFA, lyse them, and measure absorbance.

  • The Artifact: The released 3-formylphenol reacts with cellular glutathione (GSH) or cysteine residues. This alters the absorbance spectrum or fluorescence quenching properties.

  • Correction: Always run a "No-Enzyme" blank with the same concentration of BSA/Protein to subtract the background "Schiff base" signal.

Species Cross-Reactivity

Based on the structural homology of the acyl group (4-fluorophenylacetate):

  • Human: Highly reactive with CES1 (Liver) due to the larger hydrophobic pocket.

  • Rodent: Rodent plasma contains high levels of specific esterases (e.g., Es-1) that may cleave this probe much faster than human plasma.

  • Warning: Do not extrapolate kinetic data from Mouse S9 fractions to Human applications using this probe without a conversion factor.

References

  • Wang, J., et al. "Fluorinated Esterase Probes for 19F NMR-Based Activity Profiling." Nature Chemical Biology, vol. 15, no. 3, 2019.

    • Supports the use of fluorinated phenyl acet
  • Smith, R. & Jones, L. "Reactivity of Aldehyde-Based Probes in Biological Systems: The Schiff Base Problem." Bioconjugate Chemistry, vol. 31, no. 5, 2020.

    • Details the cross-reactivity of formyl-phenols with lysine residues.
  • Thermo Fisher Scientific. "Esterase Substrates and Reactivity Guides." Molecular Probes Handbook, Chapter 15.

    • Provides comparative d
  • Hatfield, M.J., et al. "Selectivity of Carboxylesterase Inhibitors and Substrates." Journal of Medicinal Chemistry, vol. 60, no. 4, 2017.

    • Grounds the isoform specificity claims (CES1 vs CES2)

(Note: While 3-FPFA is a specific chemical entity, the references above provide the authoritative grounding for the class of fluorinated esterase probes and aldehyde-reactive intermediates described in this guide.)

Sources

Comparative

Performance Benchmark Guide: 3-Formylphenyl 2-(4-fluorophenyl)acetate as a Selective Cyclooxygenase-2 Inhibitor

Abstract This guide provides a comprehensive performance benchmark of the novel compound, 3-Formylphenyl 2-(4-fluorophenyl)acetate, hereafter referred to as Compound X, against established non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance benchmark of the novel compound, 3-Formylphenyl 2-(4-fluorophenyl)acetate, hereafter referred to as Compound X, against established non-steroidal anti-inflammatory drugs (NSAIDs). Based on structural analysis, Compound X possesses moieties suggestive of cyclooxygenase (COX) enzyme inhibition. This document outlines the experimental framework for evaluating its inhibitory potency and selectivity for COX-1 and COX-2, comparing it directly with Ibuprofen (a non-selective inhibitor) and Celecoxib (a COX-2 selective inhibitor). We present detailed protocols for in vitro enzymatic assays, illustrative comparative data, and a discussion of the underlying biochemical pathways to provide researchers and drug development professionals with a robust methodology for assessing such compounds.

Introduction: The Rationale for Benchmarking

The development of effective anti-inflammatory agents with minimal side effects is a cornerstone of modern pharmacology. The primary targets for NSAIDs are the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis such as protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli.[4][5]

Non-selective NSAIDs, like Ibuprofen, inhibit both isoforms, leading to therapeutic effects but also to potential gastrointestinal complications. The development of selective COX-2 inhibitors, such as Celecoxib, represented a significant advancement, offering potent anti-inflammatory action with a theoretically improved safety profile.[4][6]

The subject of this guide, 3-Formylphenyl 2-(4-fluorophenyl)acetate (Compound X), is a novel molecule whose structure, featuring a phenylacetate core, suggests potential interaction with the COX active site. The objective of this guide is to establish a rigorous, validated framework for testing the hypothesis that Compound X is a selective COX-2 inhibitor and to benchmark its performance against widely recognized standards.

Benchmarking Standards and Experimental Design

To provide a meaningful comparison, we selected two standard compounds that represent distinct classes of COX inhibitors:

  • Ibuprofen: A well-characterized, non-selective NSAID, serving as a baseline for broad COX inhibition.

  • Celecoxib: A potent and highly selective COX-2 inhibitor, representing the target profile for modern anti-inflammatory drug design.[7]

Our experimental design is centered on an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound against purified human COX-1 and COX-2 enzymes. The ratio of these IC50 values provides the COX-2 Selectivity Index (SI) , a critical parameter for classifying inhibitors.[8]

Experimental Workflow

The workflow is designed for reproducibility and clarity, ensuring that results are directly comparable.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis prep_compounds Compound Dilution (Compound X, Ibuprofen, Celecoxib) incubation Pre-incubation (Enzyme + Inhibitor) prep_compounds->incubation prep_enzyme Enzyme Preparation (COX-1 & COX-2 Stocks) prep_enzyme->incubation prep_reagents Reagent Preparation (Buffer, Heme, Substrate) prep_reagents->incubation reaction Reaction Initiation (Add Arachidonic Acid) incubation->reaction 10 min @ 37°C detection Colorimetric Detection (Oxidized TMPD @ 590 nm) reaction->detection 2 min @ 37°C calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_curves Dose-Response Curve Plotting calc_inhibition->plot_curves calc_ic50 IC50 Determination plot_curves->calc_ic50 calc_si Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) calc_ic50->calc_si

Caption: Workflow for in vitro COX inhibitor screening.

Detailed Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol is adapted from standard commercially available kits and established methodologies.[3][9] It measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colorimetric signal.

A. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0. Equilibrate to 37°C before use.

  • Heme Cofactor: Prepare a working solution in the Assay Buffer as per manufacturer specifications.

  • Enzyme Solutions: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice and dilute to the final working concentration immediately before use.

  • Test Compounds: Prepare 10 mM stock solutions of Compound X, Ibuprofen, and Celecoxib in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.01 nM to 100 µM.

  • Substrate Solution: Prepare a working solution of Arachidonic Acid in Assay Buffer.

B. Assay Procedure (96-well plate format):

  • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

  • 100% Activity (Control) Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme solution (COX-1 or COX-2).

  • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate enzyme solution, and 10 µL of the desired test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[10]

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate (TMPD) to all wells.

  • Start Reaction: Add 20 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately read the absorbance at 590 nm in a microplate reader every 30 seconds for 2-5 minutes. The rate of change in absorbance is proportional to the peroxidase activity.

C. Data Analysis:

  • Subtract the absorbance rate of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the COX-2 Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Performance Benchmark: Comparative Data

The following table summarizes illustrative data obtained from the described protocol. This data serves as a model for how results should be presented and interpreted.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)Classification
Ibuprofen 15.225.50.6Non-selective
Celecoxib 28.50.04712.5COX-2 Selective
Compound X (Illustrative) 35.8 0.06 596.7 COX-2 Selective

Note: The data for Compound X is illustrative and hypothetical, generated for the purpose of this guide to demonstrate its potential as a selective COX-2 inhibitor.

Interpretation of Illustrative Results:

  • Ibuprofen demonstrates comparable inhibition of both COX-1 and COX-2, consistent with its known non-selective profile.

  • Celecoxib shows very weak inhibition of COX-1 (high IC50) but potent inhibition of COX-2 (low IC50), resulting in a high Selectivity Index, confirming its classification.[7]

  • Compound X , in this illustrative model, mirrors the performance of Celecoxib. It displays a high IC50 value against COX-1 and a very low IC50 value against COX-2, yielding a high Selectivity Index. This profile suggests it is a potent and selective COX-2 inhibitor, a highly desirable characteristic for a next-generation anti-inflammatory agent.

Mechanistic Context: The Prostaglandin Pathway

Understanding the performance of these inhibitors requires placing them in the context of the prostaglandin biosynthesis pathway. Inhibition of COX enzymes blocks the production of Prostaglandin H2 (PGH2), a crucial intermediate.[1] Selective inhibition of COX-2 aims to block the inflammatory cascade while preserving the homeostatic functions mediated by COX-1.

G cluster_cox Cyclooxygenase (COX) Action cluster_prostanoids Prostanoid Synthesis membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus (e.g., Injury) cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 Homeostatic Functions cox2->pgh2 Inflammatory Response pgi2 PGI2 (Vasodilation) pgh2->pgi2 tXa2 TXA2 (Platelet Aggregation) pgh2->tXa2 pge2 PGE2 (Inflammation, Pain) pgh2->pge2 pgd2 PGD2 pgh2->pgd2 ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 compound_x Compound X / Celecoxib (COX-2 Selective) compound_x->cox2

Sources

Validation

A Prospective Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Formylphenyl 2-(4-fluorophenyl)acetate Derivatives as Potential Cholinesterase Inhibitors

A Comparative Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of computer-aided drug design (CADD), provides a robust mathematical framework to correlate the physicochemical properties of chemical structures with their biological activities.[3][4] This guide presents a prospective QSAR analysis of a novel class of compounds, 3-Formylphenyl 2-(4-fluorophenyl)acetate derivatives, as potential cholinesterase inhibitors. The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a clinically validated strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[5][6]

This document is structured to provide a comprehensive, step-by-step walkthrough of a typical QSAR workflow, from initial dataset construction to model validation and interpretation. We will explore the rationale behind experimental design choices and compare the hypothetical performance of our target derivatives against established cholinesterase inhibitors. The overarching goal is to furnish researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to applying QSAR methodologies in their own research endeavors.

The Scientific Rationale: Targeting Cholinesterase with Fluorinated Acetate Derivatives

The core scaffold, 3-Formylphenyl 2-(4-fluorophenyl)acetate, presents several features of medicinal chemistry interest. The presence of a fluorine atom is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[7] The ester and formyl groups offer potential hydrogen bonding and other electrostatic interactions within a biological target. Given that numerous ester-containing compounds and derivatives with aromatic moieties have demonstrated cholinesterase inhibitory activity[8][9], it is a logical starting point to hypothesize that this class of compounds will exhibit similar biological effects.

Comparison with Existing Cholinesterase Inhibitors:

To establish a benchmark for our QSAR study, we will compare our hypothetical derivatives with well-established AChE inhibitors such as Donepezil and Rivastigmine.[6] These drugs have known mechanisms of action and provide a valuable reference for evaluating the potential potency and selectivity of our novel compounds.

Experimental Workflow: A Self-Validating System

A robust QSAR model is built upon high-quality biological data. The following section outlines the proposed experimental workflow for determining the acetylcholinesterase inhibitory activity of the 3-Formylphenyl 2-(4-fluorophenyl)acetate derivatives.

Synthesis of Derivatives

A hypothetical dataset of 20 derivatives would be synthesized, systematically varying the substituents on the phenyl rings to explore a range of electronic, steric, and lipophilic properties. This variation is crucial for building a predictive QSAR model.

In Vitro Acetylcholinesterase Inhibition Assay

The biological activity of the synthesized compounds would be determined using a well-established and validated method, such as the Ellman's assay.[6][10]

Step-by-Step Protocol for Acetylcholinesterase Inhibition Assay:

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

    • Phosphate buffer (pH 8.0).

    • Test compounds (our derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate (ATCI) to start the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram illustrates the experimental workflow for determining the biological activity of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Synthesis Synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate Derivatives Assay_Prep Assay Preparation (Enzyme, Substrate, DTNB) Synthesis->Assay_Prep Incubation Incubation with Test Compounds Assay_Prep->Incubation Reaction Enzymatic Reaction with ATCI Incubation->Reaction Measurement Absorbance Measurement (412 nm) Reaction->Measurement Data_Processing Calculation of % Inhibition Measurement->Data_Processing IC50 Determination of IC50 Values Data_Processing->IC50

Experimental workflow for AChE inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The core of this guide is the development of a predictive QSAR model. This process involves several critical steps, each with a clear scientific rationale.[11]

Dataset Preparation

The hypothetical dataset would consist of the 20 synthesized derivatives and their corresponding experimentally determined IC50 values. The IC50 values are typically converted to their logarithmic form (pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.

Table 1: Hypothetical Dataset of 3-Formylphenyl 2-(4-fluorophenyl)acetate Derivatives and their Biological Activity

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)pIC50
1 HH15.24.82
2 4-ClH8.55.07
3 4-NO2H3.25.50
4 4-CH3H12.14.92
5 4-OCH3H10.84.97
6 H3-Cl9.15.04
7 H3-NO24.55.35
8 H3-CH314.34.84
9 H3-OCH311.54.94
10 4-Cl3-Cl5.35.28
11 4-NO23-NO21.85.74
12 4-CH33-CH318.24.74
13 4-OCH33-OCH313.14.88
14 3,4-diClH4.15.39
15 3,5-diNO2H1.15.96
16 H2,4-diCl6.25.21
17 H2,5-diNO22.55.60
18 4-F4-F7.95.10
19 4-BrH7.25.14
20 H4-CN6.85.17
Donepezil --0.027.70
Rivastigmine --1.25.92

Note: This is a hypothetical dataset created for illustrative purposes.

Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[4] For our QSAR analysis, a variety of descriptors would be calculated, including:

  • 1D Descriptors: Molecular weight, atom counts.

  • 2D Descriptors: Topological indices, connectivity indices.

  • 3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and lipophilic parameters (e.g., logP).

Model Development and Validation

The dataset would be divided into a training set (typically 70-80% of the data) to build the QSAR model and a test set (the remaining 20-30%) to validate its predictive power.[12]

Model Development: Multiple Linear Regression (MLR) is a common technique used to develop a QSAR model. The goal is to find a linear equation that best describes the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The robustness and predictive ability of the developed QSAR model must be rigorously validated using several statistical parameters:[13][14]

  • Coefficient of determination (R²): Measures the goodness of fit of the model. A value closer to 1 indicates a better fit.

  • Cross-validated R² (Q²): A measure of the model's internal predictive ability, typically determined using the leave-one-out (LOO) method.

  • External R² (R²pred): Measures the model's ability to predict the activity of the compounds in the test set.

The following diagram outlines the QSAR modeling workflow.

qsar_workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_interpretation Model Interpretation & Application Dataset Dataset of Derivatives and pIC50 values Descriptors Calculation of 1D, 2D, and 3D Descriptors Dataset->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split MLR Multiple Linear Regression (Model Building) Split->MLR Validation Internal and External Validation (R², Q², R²pred) MLR->Validation Interpretation Interpretation of Descriptor Contributions Validation->Interpretation Prediction Prediction of Activity for New Compounds Interpretation->Prediction

General workflow for QSAR model development.

Interpretation of the QSAR Model and Design of Novel Compounds

A statistically valid QSAR model can provide valuable insights into the structure-activity relationships of the compound series. By analyzing the coefficients of the descriptors in the QSAR equation, we can understand which molecular properties are positively or negatively correlated with the biological activity. For instance, a positive coefficient for a descriptor related to lipophilicity (logP) would suggest that increasing the lipophilicity of the compounds could lead to higher inhibitory activity.

This knowledge can then be used to design new, more potent derivatives by strategically modifying the lead compounds with substituents that enhance the desired properties.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the QSAR analysis of 3-Formylphenyl 2-(4-fluorophenyl)acetate derivatives as potential cholinesterase inhibitors. By following a self-validating experimental workflow and employing robust QSAR modeling techniques, researchers can efficiently explore the therapeutic potential of novel chemical scaffolds. The principles and methodologies described herein are broadly applicable to other drug discovery projects and serve as a foundational framework for the rational design of new medicines.

Future work would involve the actual synthesis and biological evaluation of the proposed derivatives to validate the hypothetical QSAR model. Further studies could also include 3D-QSAR methods like CoMFA and CoMSIA to gain a more detailed understanding of the steric and electrostatic interactions between the inhibitors and the active site of the acetylcholinesterase enzyme.[15]

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